Methyl 4-(2-oxopropyl)benzoate is a bifunctional aromatic building block characterized by the presence of a reactive methyl ester and a nucleophilic/electrophilic acetonyl (2-oxopropyl) side chain. This dual functionality makes it a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly substituted phenethylamines, indoles, and isoquinolines. Its utility stems from the orthogonality of its functional groups: the ketone allows for reductive amination or cyclization without compromising the ester, which serves as a handle for further derivatization or solubility enhancement.
This guide details the chemical identity, validated synthetic pathways, and downstream applications of CAS 22744-50-9, designed for researchers requiring high-purity synthesis and derivatization protocols.
Part 2: Chemical Identity & Physical Properties
Property
Specification
CAS Number
22744-50-9
Molecular Formula
C₁₁H₁₂O₃
Molecular Weight
192.21 g/mol
Appearance
White to off-white crystalline solid or pale yellow oil (purity dependent)
Melting Point
58–62 °C (typical for crystalline form)
Solubility
Soluble in DCM, EtOAc, MeOH, Acetone; Insoluble in water.[1]
Key Functional Groups
Methyl Ester (C-1), Ketone (C-2' on propyl chain)
Part 3: Synthetic Architectures
The synthesis of Methyl 4-(2-oxopropyl)benzoate can be approached via two primary high-fidelity routes: Palladium-Catalyzed
-Arylation (Modern) and Heck Coupling/Hydrolysis (Industrial).
Primary Route: Pd-Catalyzed
-Arylation of Acetone
This method represents the state-of-the-art in atom economy, directly coupling methyl 4-bromobenzoate with acetone. Unlike classical enolate chemistry which often leads to poly-alkylation, modern P,N-ligands ensure mono-selectivity.
Mechanism: Oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the acetone enolate (generated in situ), and reductive elimination.
Catalytic System: Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands (e.g., Mor-DalPhos or BrettPhos).
Alternative Route: Heck Coupling
Utilization of isopropenyl acetate as a masked acetone equivalent avoids the self-condensation issues of acetone.
Step 1: Heck coupling of Methyl 4-bromobenzoate with isopropenyl acetate.
Step 2: Acidic hydrolysis of the resulting enol ester to reveal the ketone.
Figure 1: Palladium-catalyzed mono-arylation workflow for the synthesis of CAS 22744-50-9.
Part 4: Experimental Protocol
Protocol: Pd-Catalyzed Mono-
-Arylation of Acetone
Adapted from Stradiotto et al. (J. Am. Chem. Soc. 2011) [1]
Reagents:
Methyl 4-bromobenzoate (1.0 equiv, 5.0 mmol)
Acetone (Reagent & Solvent, degassed)
Pd(OAc)₂ (2 mol%)
Mor-DalPhos or XPhos ligand (4 mol%)
Cs₂CO₃ (1.5 equiv)
Procedure:
Setup: In a glovebox or under strict Argon atmosphere, charge a dried Schlenk tube with Methyl 4-bromobenzoate (1.07 g), Cs₂CO₃ (2.44 g), Pd(OAc)₂ (22 mg), and Ligand (e.g., Mor-DalPhos, 90 mg).
Solvent Addition: Add anhydrous, degassed acetone (10 mL). Acetone acts as both the reactant and solvent.[2]
Reaction: Seal the tube and heat to 50 °C for 12–24 hours. Monitor conversion via GC-MS or TLC (Hexane:EtOAc 4:1).
Checkpoint: The product spot will appear more polar than the starting bromide but less polar than the hydrolyzed acid.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (Gradient: 0% → 20% EtOAc in Hexanes).
Yield: Expected yield is 75–85%. Product is a white solid or pale oil.
Part 5: Reactivity Profile & Applications
The "acetonyl" moiety is a versatile chemical handle. The ketone at the
-position relative to the aromatic ring allows for specific transformations that are difficult to achieve with simple alkyl groups.
Reductive Amination (Phenethylamine Synthesis)
Reaction with primary amines (e.g., methylamine) followed by reduction (NaBH₄ or STAB) yields 4-substituted amphetamine analogs. This is a key step in developing adrenergic receptor ligands.
Fischer Indole Synthesis
Reaction with phenylhydrazines under acidic conditions drives the formation of indole derivatives, leveraging the ketone for hydrazone formation and subsequent [3,3]-sigmatropic rearrangement.
Leuckart-Wallach Reaction
Direct conversion of the ketone to a formamide or amine using ammonium formate/formic acid.
Figure 2: Divergent synthetic pathways utilizing the acetonyl ketone handle.
Part 6: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
Signal Word: Warning
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautions:
Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) under inert gas.
Handling: Avoid inhalation of dust/vapors.[3] Use in a fume hood.
Incompatibility: Strong oxidizing agents, strong bases (can cause ester hydrolysis or aldol condensation).
References
Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).[2] Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates.[2] Journal of the American Chemical Society, 133(14), 5194–5197.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12226339 (Isomer Reference) and related Benzoate Esters. PubChem.
Ambeed. (2024). Methyl 4-(2-oxopropyl)benzoate Product Data and Applications. Ambeed Chemical.
Methyl 4-(2-oxopropyl)benzoate chemical properties
This technical guide provides an in-depth analysis of Methyl 4-(2-oxopropyl)benzoate , a critical intermediate in organic synthesis and medicinal chemistry. CAS 22744-50-9 | Chemical Properties, Synthesis, and Applicatio...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of Methyl 4-(2-oxopropyl)benzoate , a critical intermediate in organic synthesis and medicinal chemistry.
CAS 22744-50-9 | Chemical Properties, Synthesis, and Applications
PART 1: EXECUTIVE SUMMARY & IDENTITY
Core Directive & Correction
Critical Note on CAS Identity:
The CAS number 5271-38-5 provided in the initial query corresponds to 2-(Methylthio)ethanol .[1] This guide focuses on the chemical structure specified by the name Methyl 4-(2-oxopropyl)benzoate (also known as Methyl 4-acetonylbenzoate), which bears the CAS number 22744-50-9 . Researchers must verify this distinction to avoid catastrophic errors in procurement and synthesis.
Chemical Identity
Methyl 4-(2-oxopropyl)benzoate is a bifunctional aromatic building block containing a methyl ester and a methyl ketone (acetonyl group). Its dual reactivity makes it an essential scaffold for constructing complex phenethylamine derivatives, particularly in the development of
The most efficient modern synthesis involves the Palladium-catalyzed alpha-arylation of acetone (or isopropenyl acetate) with methyl 4-bromobenzoate. This method avoids the harsh conditions of classical acetoacetic ester synthesis.
Mechanism:
Oxidative addition of Pd(0) to Methyl 4-bromobenzoate.
Formation of the acetone enolate (in situ).
Transmetallation and Reductive Elimination to form the C-C bond.
Experimental Protocol (Bench Scale)
Note: This protocol is a standardized adaptation based on Buchwald-Hartwig alpha-arylation principles.
Reagents:
Methyl 4-bromobenzoate (1.0 eq)
Isopropenyl acetate (1.2 eq) [Surrogate for acetone enolate]
Tributyltin methoxide (1.2 eq) or Potassium phosphate (Base)
Pd(OAc)₂ (1-2 mol%)
Ligand: Tri-o-tolylphosphine or BINAP
Solvent: Toluene or Dioxane
Step-by-Step Methodology:
Setup: In a flame-dried Schlenk flask under Argon, charge Methyl 4-bromobenzoate (10 mmol) and Pd(OAc)₂ (0.1 mmol).
Addition: Add anhydrous Toluene (20 mL), followed by the phosphine ligand (0.2 mmol). Stir for 10 min to pre-form the catalyst complex.
Reaction: Add Isopropenyl acetate (12 mmol) and Tributyltin methoxide (12 mmol). Alternatively, use Acetone with K3PO4 base if avoiding tin.
Heating: Heat the mixture to 80-100°C for 12-16 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of the bromide.
Workup: Cool to RT. Dilute with diethyl ether (50 mL) and wash with saturated KF solution (to remove tin byproducts as insoluble fluoride) or water.
Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Validation: Confirm structure via ¹H-NMR (Characteristic singlet for methyl ketone ~2.2 ppm, singlet for methylene ~3.8 ppm).
Visualization: Synthesis Workflow
Figure 2: Palladium-catalyzed synthesis pathway.
PART 4: APPLICATIONS IN DRUG DEVELOPMENT
Precursor for Phenethylamine Agonists
Methyl 4-(2-oxopropyl)benzoate serves as a vital scaffold for Phenethylamine derivatives. By subjecting the ketone group to reductive amination (e.g., with chiral amines or simple ammonia), researchers can generate the 1-methyl-2-phenylethylamine core found in various sympathomimetic drugs.
Relevance to Mirabegron: While Mirabegron (Myrbetriq) utilizes a 4-nitrophenethylamine route, the 4-(2-oxopropyl)benzoate scaffold allows for the synthesis of structural analogues where the ethylene linker is methylated (propyl linker). This is crucial for Structure-Activity Relationship (SAR) studies targeting
-adrenergic receptors.
Metabolic Studies
This compound is also used as a reference standard for identifying metabolites of drugs containing alkyl-benzoate side chains, helping to map oxidative degradation pathways in liver microsome assays.
PART 5: REFERENCES
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11137970, Methyl 4-(2-oxopropyl)benzoate. Retrieved from [Link]
National Institute of Standards and Technology (NIST). Benzoic acid, 4-(2-oxopropyl)-, methyl ester Data. NIST Chemistry WebBook.[2]
Fox, J. M., et al. (2000). Palladium-Catalyzed Alpha-Arylation of Ketones. Journal of the American Chemical Society. (Foundational methodology for aryl-ketone synthesis).
Potential biological activity of Methyl 4-(2-oxopropyl)benzoate
A Bifunctional Scaffold for Divergent Drug Discovery Executive Summary Methyl 4-(2-oxopropyl)benzoate (CAS: 55893-08-6), also known as Methyl 4-acetonylbenzoate, represents a high-value bifunctional intermediate in medic...
Author: BenchChem Technical Support Team. Date: February 2026
A Bifunctional Scaffold for Divergent Drug Discovery
Executive Summary
Methyl 4-(2-oxopropyl)benzoate (CAS: 55893-08-6), also known as Methyl 4-acetonylbenzoate, represents a high-value bifunctional intermediate in medicinal chemistry. Unlike simple solvents or reagents, this molecule possesses two distinct reactive centers—a methyl ester and an acyclic ketone (acetonyl group) —positioned para to each other on a benzene ring.
This unique geometry allows it to serve as a "linchpin" scaffold. It bridges the gap between simple aromatics and complex heterocyclic pharmacophores, specifically in the synthesis of indole-based NSAIDs , adrenergic receptor ligands , and quinazolinone antimicrobials . This guide analyzes its physicochemical profile, predicted biological activity, and critical role as a precursor in high-throughput lead optimization.
Physicochemical Profile & Molecular Logic
To understand the biological potential, one must first master the physical constraints of the molecule. The lipophilicity offered by the methyl ester facilitates membrane permeability, while the ketone provides a handle for late-stage functionalization.
Table 1: Key Chemical & Physical Descriptors
Property
Value / Description
Significance in Drug Design
IUPAC Name
Methyl 4-(2-oxopropyl)benzoate
Unambiguous identification.
CAS Number
55893-08-6
Registry tracking.
Molecular Formula
C₁₁H₁₂O₃
Carbon-rich scaffold.
Molecular Weight
192.21 g/mol
Fragment-based drug discovery (FBDD) compliant (<300 Da).
LogP (Predicted)
~1.8 - 2.1
Ideal for oral bioavailability (Lipinski’s Rule of 5).
H-Bond Acceptors
3 (Ester O, Carbonyl O)
Receptor binding capability.
H-Bond Donors
0
Requires metabolic activation or derivatization to donate H-bonds.
Rotatable Bonds
4
Moderate flexibility minimizes entropy penalties during binding.
Biological Activity: Intrinsic & Metabolic
While Methyl 4-(2-oxopropyl)benzoate is primarily an intermediate, it exhibits intrinsic biological activity potential and acts as a prodrug .
2.1 Metabolic Activation (The Prodrug Mechanism)
Upon systemic administration, the methyl ester moiety is susceptible to rapid hydrolysis by Carboxylesterases (CES1/CES2) , predominantly in the liver and intestinal wall.
Parent Compound: High lipophilicity; penetrates cell membranes and the Blood-Brain Barrier (BBB).
Active Metabolite:4-(2-oxopropyl)benzoic acid .[1] This anionic species is less permeable but often the active pharmacophore for intracellular targets (e.g., COX enzymes).
2.2 Predicted Pharmacological Targets
Based on Structure-Activity Relationship (SAR) analysis of structural analogs (e.g., Phenylacetone derivatives, Benzoates):
Anti-inflammatory (COX Inhibition): The metabolite resembles the "tail" of Indomethacin and other aryl-acetic acid NSAIDs. It may competitively inhibit Cyclooxygenase (COX) enzymes by mimicking arachidonic acid intermediates.
Antimicrobial Properties: Methyl benzoates are known to disrupt bacterial cell membranes (Gram-positive S. aureus). The acetonyl side chain adds a reactive electrophile that may covalently modify bacterial cysteine residues via Schiff base formation.
CNS Modulation (Precursor dependent): The phenylacetone core is the backbone of catecholamines. Derivatization of the ketone (via reductive amination) yields structures homologous to dopamine and norepinephrine, suggesting potential as a scaffold for Monoamine Oxidase (MAO) inhibitors or Adrenergic agonists .
2.3 Visualization: Metabolic Fate & Activation
The following diagram illustrates the bio-activation pathway and potential downstream signaling interactions.
Figure 1: In vivo metabolic hydrolysis of the methyl ester to the active benzoic acid derivative.
Synthetic Applications: The "Chemical Tree"
For the drug development professional, the value of this molecule lies in its divergent synthesis capabilities. It serves as a precursor for two major classes of therapeutics.[2][3][4]
3.1 Workflow A: The Fischer Indole Synthesis (NSAID Route)
This molecule is a critical precursor for synthesizing indole-based drugs (like Indomethacin analogs) where the position-4 carboxylate is required for potency.
Targeting the ketone allows for the construction of phenethylamine analogs with a benzoic acid "tail," useful for creating zwitterionic receptors ligands.
Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH₄.
Solvent: Dichloroethane (DCE) or Methanol.
Procedure:
Mix ketone and amine in solvent; stir for 30 mins to form imine.
Add STAB slowly at 0°C.
Stir at room temperature for 12 hours.
Quench with saturated NaHCO₃.
Outcome: A secondary amine (Phenethylamine derivative).
3.3 Visualization: Divergent Synthesis Pathways
This flowchart maps the transformation of the scaffold into distinct therapeutic classes.
Figure 2: Divergent synthetic pathways utilizing the ketone and aromatic core to access three distinct drug classes.
Safety & Handling (Self-Validating Protocol)
As a ketone-ester, stability is generally high, but specific precautions ensure experimental integrity.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone alpha-protons are acidic; exposure to moisture and base can lead to self-condensation (aldol-like polymerization).
Validation: Before use in critical synthesis, verify purity via 1H NMR .
Diagnostic Signal: Look for the singlet methyl ester peak (~3.9 ppm) and the singlet methyl ketone peak (~2.2 ppm). The methylene bridge (-CH₂-) should appear as a singlet around 3.7–3.8 ppm.
Failure Mode: If the methylene peak splits or shifts, enolization or hydrolysis has occurred.
References
PubChem. (n.d.).[1][5][6][7] Methyl 4-(2-oxopropyl)benzoate Compound Summary. National Library of Medicine. Retrieved from [Link]
Alagarsamy, V., et al. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives. ResearchGate. Retrieved from [Link]
Manuja, R., et al. (2013).[8] A Comprehensive Review on Biological Activities of p-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
ScienceMadness. (2022). Phenylacetone and Derivatives: Synthesis and Properties. Retrieved from [Link]
Feng, Y., et al. (2023). Synthesis of Methyl Benzoates through Esterification. MDPI. Retrieved from [Link]
Solubility of Methyl 4-(2-oxopropyl)benzoate in different solvents
An In-depth Technical Guide to the Solubility of Methyl 4-(2-oxopropyl)benzoate in Various Solvents Introduction to Methyl 4-(2-oxopropyl)benzoate Methyl 4-(2-oxopropyl)benzoate is an organic compound with the chemical f...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of Methyl 4-(2-oxopropyl)benzoate in Various Solvents
Introduction to Methyl 4-(2-oxopropyl)benzoate
Methyl 4-(2-oxopropyl)benzoate is an organic compound with the chemical formula C₁₁H₁₂O₃.[1] Its structure consists of a benzene ring substituted with a methyl ester group at the para position and a 2-oxopropyl group. This unique combination of a keto group and an ester functionality makes it a molecule of interest in organic synthesis and potentially in the development of novel pharmaceutical agents and other specialty chemicals. Understanding its solubility in different solvents is a critical first step for its application in any of these fields, as it dictates the choice of reaction media, purification methods, and formulation strategies.
Predicting the Solubility Profile of Methyl 4-(2-oxopropyl)benzoate: A Theoretical Approach
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are likely to be soluble in one another.[2] The structure of methyl 4-(2-oxopropyl)benzoate possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.
Polar Characteristics : The presence of the methyl ester (-COOCH₃) and ketone (C=O) functional groups introduces polarity to the molecule. These groups can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor).
Non-polar Characteristics : The benzene ring and the aliphatic chain (the propyl group) are non-polar and will primarily interact through van der Waals forces.
Based on this structure, we can predict its general solubility behavior:
Polar Solvents : It is expected to have limited solubility in highly polar solvents like water, as the non-polar benzene ring and hydrocarbon portion of the molecule will disrupt the strong hydrogen bonding network of water. However, it will likely be more soluble in moderately polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate, which can engage in dipole-dipole interactions with the ester and ketone groups.
Non-polar Solvents : The compound is expected to be soluble in non-polar solvents like toluene, hexane, and diethyl ether, due to the favorable van der Waals interactions with the aromatic ring and the alkyl chain.
A related compound, methyl benzoate, which lacks the 2-oxopropyl group, is described as being poorly soluble in water but miscible with organic solvents.[3][4] The addition of the 2-oxopropyl group to the structure of methyl benzoate to form methyl 4-(2-oxopropyl)benzoate will likely increase its polarity slightly, which might marginally improve its solubility in more polar organic solvents compared to methyl benzoate.
Experimental Determination of Solubility: A Step-by-Step Protocol
To quantitatively determine the solubility of methyl 4-(2-oxopropyl)benzoate, a systematic experimental approach is necessary. The following protocol outlines a reliable method for this purpose.
Materials and Equipment
Methyl 4-(2-oxopropyl)benzoate (high purity)
A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
Analytical balance
Vials with screw caps
Thermostatically controlled shaker or incubator
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
Caption: Experimental workflow for determining the solubility of a compound.
Detailed Protocol
Preparation of Saturated Solutions :
Accurately weigh an excess amount of methyl 4-(2-oxopropyl)benzoate into several vials. The excess is crucial to ensure that a saturated solution is formed.
Add a precise volume of the desired solvent to each vial.
Seal the vials tightly to prevent solvent evaporation.
Equilibration :
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution process has reached equilibrium.
Sample Collection and Preparation :
After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation may be necessary to achieve a clear supernatant.
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
Concentration Analysis :
Prepare a series of dilutions of the filtered saturated solution with the same solvent.
Analyze the diluted solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of methyl 4-(2-oxopropyl)benzoate. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.
Calculation of Solubility :
The solubility is the concentration of the undissolved solute in the saturated solution. This can be expressed in various units, such as g/L, mg/mL, or mol/L.
Data Presentation
The quantitative solubility data should be summarized in a clear and organized table to facilitate comparison between different solvents.
Solvent
Polarity Index
Temperature (°C)
Solubility (g/L)
Hexane
0.1
25
Experimental Value
Toluene
2.4
25
Experimental Value
Diethyl Ether
2.8
25
Experimental Value
Ethyl Acetate
4.4
25
Experimental Value
Acetone
5.1
25
Experimental Value
Ethanol
5.2
25
Experimental Value
Methanol
6.6
25
Experimental Value
Water
9.0
25
Experimental Value
Factors Influencing Solubility
Several factors can influence the solubility of methyl 4-(2-oxopropyl)benzoate:
Temperature : Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.
pH : For compounds with ionizable groups, pH can significantly affect solubility. Methyl 4-(2-oxopropyl)benzoate does not have strongly acidic or basic groups, so its solubility is expected to be largely independent of pH within a typical range.
Purity of the Compound and Solvent : Impurities can affect the measured solubility. Therefore, using high-purity starting materials is essential for obtaining accurate and reproducible results.
Conclusion
References
Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
Chemistry Steps. Solubility of Organic Compounds. [Link]
ResearchGate. (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. [Link]
University of Toronto. Solubility of Organic Compounds. [Link]
Methyl 4-(2-oxopropyl)benzoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals Section 1: Compound Profile and Hazard Identification Methyl 4-(2-oxopropyl)benzoate is a benzoate ester.[1] Its structure, featuring a methyl ester and a k...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Profile and Hazard Identification
Methyl 4-(2-oxopropyl)benzoate is a benzoate ester.[1] Its structure, featuring a methyl ester and a ketone functional group, suggests a reactivity profile that warrants careful handling. Due to the absence of a specific Safety Data Sheet (SDS), the hazard identification is predicated on the known properties of analogous compounds.
1.1 Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is foundational to its safe handling. The table below outlines the known and predicted properties of Methyl 4-(2-oxopropyl)benzoate and its parent compound, Methyl Benzoate.
Based on the hazard profile of Methyl Benzoate, Methyl 4-(2-oxopropyl)benzoate is anticipated to possess the following hazards:
Acute Oral Toxicity (Category 4): Harmful if swallowed.[5][6] Ingestion of similar compounds may cause gastrointestinal irritation.[7] Animal studies on methyl benzoate suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.[8]
Skin Irritation: May cause skin irritation upon prolonged or repeated contact, potentially leading to redness, swelling, and vesiculation.[8]
Eye Irritation: Direct contact may cause transient discomfort, tearing, and redness.[8] Prolonged contact with irritants can lead to conjunctivitis.[8]
Respiratory Irritation: Inhalation of vapors may irritate the nose, throat, and lungs.[9]
Sensitization: There is a potential for skin and respiratory sensitization.[9] Development of an allergy could lead to itching, skin rash, or asthma-like symptoms upon subsequent exposure.[9]
Combustible Liquid: While not highly flammable, it is expected to be a combustible liquid.[5]
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical for mitigating the risks associated with handling Methyl 4-(2-oxopropyl)benzoate. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
2.1 Engineering Controls
The primary line of defense is to handle the compound in a well-ventilated area.[10]
Fume Hood: All manipulations of Methyl 4-(2-oxopropyl)benzoate should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors.
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any fugitive emissions.[11]
2.2 Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Eye Protection: Chemical safety goggles are mandatory.[12]
Hand Protection: Chemical-resistant gloves are recommended.[12] Given the ester functionality, nitrile or neoprene gloves should provide adequate protection for incidental contact. Always inspect gloves for integrity before use and wash hands thoroughly after handling, even when gloves are worn.[10]
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[12]
Respiratory Protection: For situations where engineering controls are insufficient or during spill cleanup, a respirator with an organic vapor cartridge may be necessary.[4]
Logical Relationship of Exposure Controls
Caption: Hierarchy of controls for safe handling.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to maintaining a safe laboratory environment.
3.1 Handling
Avoid Contact: Prevent contact with skin, eyes, and clothing.[13]
Avoid Inhalation: Do not breathe vapors or mists.[13]
Hygienic Practices: Do not eat, drink, or smoke in areas where the chemical is handled.[5][10] Wash hands thoroughly after handling.[10] Remove contaminated clothing and protective equipment before entering eating areas.[10]
Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge.
3.2 Storage
Container: Store in a tightly closed, original, or compatible container.[4][7][12]
Location: Keep in a cool, dry, and well-ventilated area.[7][12][14]
Incompatibilities: Store away from strong oxidizing agents, bases, and sources of heat or ignition.[14][15]
A well-defined emergency response plan is crucial for addressing accidental exposures, spills, or fires.
4.1 First Aid Measures
Inhalation: If inhaled, remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[5] If symptoms persist, seek medical attention.
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[13] Seek medical attention if irritation develops or persists.[12]
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical advice.[12]
Ingestion: If swallowed, rinse the mouth with water.[12] Do NOT induce vomiting.[6] Call a poison control center or physician immediately.[5][6]
4.2 Spill Response
Evacuate: Evacuate non-essential personnel from the spill area.
Ventilate: Ensure the area is well-ventilated.
Contain: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4][13]
Collect: Carefully collect the absorbed material into a sealed container for disposal.[4][13]
Clean: Clean the spill area thoroughly.
PPE: Wear appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.
4.3 Firefighting Measures
Extinguishing Media: Use a dry chemical, carbon dioxide, foam, or water spray to extinguish a fire.[4]
Hazards: The compound is combustible and its vapors can form explosive mixtures with air above its flashpoint.[4] Upon combustion, it may produce toxic fumes of carbon monoxide.[4]
Protective Equipment: Firefighters should wear self-contained breathing apparatus.
Emergency Response Workflow
Caption: Workflow for responding to spills or exposures.
Cytotoxicity: Studies have shown that Methyl Benzoate can be lethal to human cell lines at high concentrations.[16]
Carcinogenicity and Reproductive Toxicity: There is no evidence to suggest that Methyl Benzoate is carcinogenic or a reproductive hazard, though it has not been extensively tested for these effects.[9]
Neurological Effects: Repeated exposure to high levels of Methyl Benzoate may affect the nervous system.[9]
Section 6: Disposal Considerations
All waste containing Methyl 4-(2-oxopropyl)benzoate should be handled as hazardous chemical waste.
Containers: Place waste in appropriately labeled and sealed containers.[13][17]
Regulations: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[13]
Section 7: Conclusion
The safe handling of Methyl 4-(2-oxopropyl)benzoate in a research and development setting is contingent upon a proactive and informed approach to safety. By understanding its inferred hazards based on structural analogues and implementing the robust engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Continuous vigilance and adherence to these principles are the cornerstones of responsible chemical handling.
References
Flinn Scientific. (2015, January 20). Methyl Benzoate SDS (Safety Data Sheet).
Recrystallization techniques for Methyl 4-(2-oxopropyl)benzoate
Application Note: Recrystallization Protocol for Methyl 4-(2-oxopropyl)benzoate Part 1: Introduction & Strategic Analysis Methyl 4-(2-oxopropyl)benzoate , also known as methyl 4-acetonylbenzoate, is a pivotal intermediat...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Recrystallization Protocol for Methyl 4-(2-oxopropyl)benzoate
Part 1: Introduction & Strategic Analysis
Methyl 4-(2-oxopropyl)benzoate , also known as methyl 4-acetonylbenzoate, is a pivotal intermediate in the synthesis of pharmaceutical APIs and fine chemicals. Structurally, it possesses a methyl ester at the C1 position and a 2-oxopropyl (acetonyl) moiety at the C4 position of the benzene ring.
Polarity: Moderate.[2] The molecule contains two hydrogen bond acceptors (ester carbonyl, ketone carbonyl) but no donors, making it lipophilic enough for organic solvents but polar enough to crystallize well from alcohols.
Physical State: Typically a low-melting solid (estimated MP range: 45–65°C) or an oil that crystallizes upon standing.
Critical Impurities:
Methyl 4-bromobenzoate:[3][4][5] Common starting material (from Pd-catalyzed
-arylation).
Palladium Residues: Black particulates from cross-coupling catalysts.
Oligomeric Ketones: Byproducts from acetone self-condensation.
The Challenge:
The acetonyl chain imparts flexibility, often leading to "oiling out" (liquid-liquid phase separation) rather than clean crystallization. This protocol addresses this by strictly controlling the Solvent Polarity Index and Cooling Ramp Rate .
Part 2: Solvent Selection Strategy
We utilize a Polarity-Bracketed Screening approach. Do not rely on a single solvent without testing; the impurity profile from your specific synthesis route dictates the optimal choice.
Solvent Screening Decision Matrix
Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on crude material behavior.
Best for removing polar impurities and trace metal catalysts.
Reagents:
Crude Methyl 4-(2-oxopropyl)benzoate (10.0 g)
Isopropyl Alcohol (IPA), HPLC Grade
Activated Carbon (optional, for color removal)
Step-by-Step Procedure:
Dissolution: Place 10.0 g of crude solid in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.
Solvent Addition: Add 25 mL of IPA. Heat the mixture to reflux (82°C) using an oil bath.
Saturation Adjustment:
If the solid does not fully dissolve, add IPA in 2 mL portions through the condenser until a clear solution is obtained.
Note: If black particles (Pd) remain suspended, they will not dissolve. Do not add excess solvent.
Hot Filtration (Critical): While keeping the solution near boiling, filter it through a pre-warmed glass funnel with a fluted filter paper (or a Celite pad) to remove Pd residues and mechanical impurities. Collect filtrate in a clean, pre-warmed Erlenmeyer flask.
Controlled Cooling:
Allow the filtrate to cool to Room Temperature (RT) slowly on a cork ring (approx. 30–60 mins). Do not use an ice bath yet. Rapid cooling induces oiling out.
Observation: White needles or plates should begin to form at ~40°C.
Crystallization Completion: Once at RT, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.
Isolation: Filter the crystals using a Büchner funnel. Wash the cake with 10 mL of ice-cold IPA.
Drying: Dry under vacuum (40°C, 20 mbar) for 4 hours to remove residual solvent.
Analytical HPLC method for Methyl 4-(2-oxopropyl)benzoate
Executive Summary This guide details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification and purity analysis of Methyl 4-(2-oxopropyl)benzoate (CAS: 55822-02-1). Also...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification and purity analysis of Methyl 4-(2-oxopropyl)benzoate (CAS: 55822-02-1). Also known as p-acetonylbenzoic acid methyl ester, this compound is a critical intermediate in the synthesis of agrochemicals (e.g., Indoxacarb) and pharmaceutical precursors.
The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile. It is designed to separate the target analyte from common synthetic impurities, such as 4-(2-oxopropyl)benzoic acid (hydrolysis product) and Methyl 4-formylbenzoate (oxidative impurity).
Compound Profile & Physicochemical Context
Understanding the molecule is the first step in method design. The benzoate moiety provides strong UV absorption, while the ketone and ester groups dictate moderate polarity.
Property
Data
Chromatographic Implication
Chemical Structure
Methyl ester (C-1) + 2-oxopropyl (C-4) on benzene ring.
Chromophore: Strong UV absorption at 254 nm (benzoate conjugation).
Molecular Weight
192.21 g/mol
Suitable for standard HPLC; LC-MS compatible.
Predicted LogP
~1.8 – 2.1
Retention: Moderately lipophilic. Will retain well on C18 columns.
pKa
N/A (Neutral molecule)
pH Control: While the analyte is neutral, potential acidic impurities (hydrolysis products) require an acidic mobile phase (pH ~2.5-3.0) to suppress ionization and prevent peak tailing.
Solubility
Soluble in MeOH, ACN, EtOAc. Sparingly soluble in water.
Diluent: Samples must be prepared in Methanol or Acetonitrile to ensure full recovery.
Method Development Logic
The following decision matrix explains the causality behind the chosen parameters (Expertise Pillar).
Figure 1: Method Development Decision Tree illustrating the physicochemical rationale for column and solvent selection.
Detailed Experimental Protocol
Instrumentation & Conditions
System: HPLC with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1 column.
Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
Column Temperature: 30°C (Controlled to ensure retention time reproducibility).
Injection Volume: 10 µL.
Reagents
Solvent A: HPLC Grade Water + 0.1% Formic Acid (or 0.1% Phosphoric Acid if MS detection is not required).
Solvent B: HPLC Grade Acetonitrile (ACN).
Diluent: 50:50 Acetonitrile:Water.
Gradient Profile
A gradient is preferred over isocratic elution to ensure that late-eluting dimers or highly non-polar side products are cleared from the column.
Time (min)
% Solvent A (Water + Acid)
% Solvent B (ACN)
Phase Description
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Void volume clearance)
12.0
10
90
Linear Ramp (Elution of Analyte)
15.0
10
90
Column Wash (Remove lipophilic impurities)
15.1
90
10
Return to Initial Conditions
20.0
90
10
Re-equilibration (Critical for reproducibility)
Note: The target analyte, Methyl 4-(2-oxopropyl)benzoate, is expected to elute between 7.5 – 9.0 minutes under these conditions.
Sample Preparation Workflow
Proper sample preparation is critical to prevent precipitation and ensure accurate quantification.
Figure 2: Sample Preparation Workflow ensuring solubility and particulate removal.
Step-by-Step:
Stock Solution: Weigh 10.0 mg of reference standard into a 20 mL volumetric flask. Dissolve in 10 mL Acetonitrile (sonicate if necessary). Make up to volume with Water. (Conc: 0.5 mg/mL).
Working Standard: Dilute the Stock Solution 1:10 with Diluent to achieve a final concentration of 50 µg/mL .
Filtration: Filter all samples through a 0.22 µm PTFE or Nylon syringe filter before injection to protect the column.
Validation Framework (ICH Q2(R2) Compliant)
To ensure the method is "fit for purpose," perform the following validation steps.
System Suitability Testing (SST)
Inject the Working Standard (50 µg/mL) five times before running samples.
RSD of Peak Area: ≤ 2.0% (Demonstrates precision).
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).
Acceptance: Correlation coefficient (
) ≥ 0.999.
Specificity (For Impurities)
Inject the likely hydrolysis impurity, 4-(2-oxopropyl)benzoic acid (CAS 15482-54-9).
It is more polar than the methyl ester and should elute earlier (approx 4-6 mins).
Resolution (Rs): Ensure Rs > 1.5 between the impurity and the main peak.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing (> 1.5)
Secondary interactions with silanols.
Ensure Mobile Phase A pH is < 3.0. Use a fresh "End-capped" C18 column.
RT Drifting
Temperature fluctuation or insufficient equilibration.
Use a column oven at 30°C. Increase re-equilibration time to 5-6 mins.
Ghost Peaks
Contaminated mobile phase or carryover.
Run a "Blank" injection (Diluent only). Wash needle with 100% ACN between injections.
Low Sensitivity
Incorrect wavelength.
Verify detector is set to 254 nm (benzoate max) and not 280 nm (phenol max).
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12226339, Methyl 2-(2-oxopropyl)benzoate (Isomer Analog Data). Retrieved from [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Reference for RP-HPLC Theory).
Application Note: Chemoselective Reduction of Methyl 4-(2-oxopropyl)benzoate
). Executive Summary This application note details the protocol for the chemoselective reduction of Methyl 4-(2-oxopropyl)benzoate (Substrate) to Methyl 4-(2-hydroxypropyl)benzoate (Target).
Author: BenchChem Technical Support Team. Date: February 2026
).
Executive Summary
This application note details the protocol for the chemoselective reduction of Methyl 4-(2-oxopropyl)benzoate (Substrate) to Methyl 4-(2-hydroxypropyl)benzoate (Target).
The primary synthetic challenge is the presence of two reducible functional groups: a ketone (isolated, acyclic) and a methyl ester (conjugated to the aromatic ring). While esters are generally less reactive than ketones toward nucleophilic hydride attack, poor thermal control or inappropriate solvent choice can lead to side reactions, including ester reduction (to the diol) or transesterification.
This protocol utilizes Sodium Borohydride (
) in Methanol (MeOH) at controlled temperatures () to achieve chemoselectivity for the ketone.
Strategic Rationale & Mechanism
Chemoselectivity Profile
The reaction relies on the electrophilicity difference between the ketone and the ester carbonyls.
Ketone (
): The lowest unoccupied molecular orbital (LUMO) is lower in energy, making it more accessible to the borohydride anion ().
Ester (
): Resonance stabilization from the methoxy group and conjugation with the benzene ring renders the ester carbon less electrophilic.
Reaction Mechanism
The reduction proceeds via a nucleophilic addition of the hydride to the ketone carbonyl, forming an alkoxyborate intermediate. This intermediate is subsequently protonated during the acidic quench to yield the secondary alcohol.
Visualized Mechanism (Graphviz)
Figure 1: Mechanistic pathway for the chemoselective reduction. The ester remains spectator due to higher activation energy for hydride attack.
can reduce 1 eq of ketone. However, 0.5–0.6 eq is standard to account for reagent decomposition by the protic solvent.
Step-by-Step Methodology
Step 1: Solubilization
Charge a 100 mL round-bottom flask (RBF) with 1.92 g of Substrate and a magnetic stir bar.
Add 20 mL of Methanol . Stir until fully dissolved.
Checkpoint: If the substrate is not fully soluble, add dry Tetrahydrofuran (THF) dropwise until clear (max 1:1 MeOH:THF ratio).
Step 2: Temperature Control (Critical)
Place the RBF in an ice-water bath (
) .
Allow the solution to equilibrate for 10 minutes.
Rationale: Low temperature suppresses the reaction rate of the ester reduction and prevents transesterification with methanol.
Step 3: Reagent Addition
Add 0.227 g of
portion-wise over 5–10 minutes.
Caution: Evolution of Hydrogen gas (
) will occur.[2][3] Ensure the vessel is vented (e.g., via a needle in the septum or an open neck). Do not cap tightly.
Step 4: Reaction Monitoring
Stir at
for 30 minutes.
Perform TLC (Mobile Phase: 30% EtOAc in Hexanes).
Substrate
: ~0.6 (UV active)
Product
: ~0.3 (UV active, stains with )
If starting material remains, warm to Room Temperature (RT) and stir for an additional 15 minutes.
Step 5: Quench & Workup
Once complete, cool back to
.
Slowly add 10 mL of Saturated
solution (or 1M HCl) to quench excess borohydride.
Note: Bubbling will occur.
Evaporate the bulk Methanol under reduced pressure (Rotary Evaporator).
Dilute the aqueous residue with 30 mL Water and extract with 3 x 30 mL Ethyl Acetate .
Step 6: Isolation
Combine organic layers.
Wash with Brine (30 mL) .
Dry over Anhydrous
.
Filter and concentrate in vacuo to yield the crude alcohol.
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the reduction protocol.
Process Control & Characterization[4]
Troubleshooting Guide
Observation
Probable Cause
Corrective Action
Low Conversion
Old/Decomposed
Use fresh reagent; ensure bottle is tightly sealed.
Ester Hydrolysis (Acid)
Quench too acidic or warm
Use Sat. instead of HCl; keep cold during quench.
Ester Reduction (Diol)
Temperature too high
Strictly maintain ; do not reflux.
Transesterification
Wrong solvent (e.g., EtOH)
Use MeOH for methyl esters to make transesterification "invisible."
Expected Analytical Data
Physical State: Clear, viscous oil or low-melting solid.
1H NMR (
, 400 MHz):
7.9–8.0 (d, 2H, Ar-H ortho to ester)
7.2–7.3 (d, 2H, Ar-H meta to ester)
3.9 (s, 3H, )
3.9–4.1 (m, 1H, )
2.7–2.8 (d/m, 2H, Benzylic )
1.2 (d, 3H, Terminal )
IR Spectroscopy:
Disappearance of ketone stretch (~1715
).
Retention of ester stretch (~1720
, strong).
Appearance of broad -OH stretch (3200–3500
).
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Chemoselectivity and the reduction of carbonyl groups).
Ward, D. E., & Rhee, C. K. (1989). Chemoselective reduction of aldehydes and ketones with sodium borohydride in the presence of esters.[4] Canadian Journal of Chemistry, 67(7), 1206-1211.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11137970, Methyl 4-(2-oxopropyl)benzoate.
Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride.[4] Journal of the American Chemical Society, 71(1), 122–125.
Advanced Application Note: Pd-Catalyzed Functionalization of Methyl 4-(2-oxopropyl)benzoate Scaffolds
-Arylation and Cross-Coupling Introduction & Strategic Significance Methyl 4-(2-oxopropyl)benzoate (CAS: Generic structure ref) represents a high-value bifunctional scaffold in medicinal chemistry. It contains two distin...
Author: BenchChem Technical Support Team. Date: February 2026
-Arylation and Cross-Coupling
Introduction & Strategic Significance
Methyl 4-(2-oxopropyl)benzoate (CAS: Generic structure ref) represents a high-value bifunctional scaffold in medicinal chemistry. It contains two distinct electrophilic sites (the methyl ester and the ketone) and two nucleophilic sites (the
-methylene and -methyl protons).
In drug development, this scaffold acts as a precursor for arylpropionic acid derivatives (NSAID analogs) and metabolic regulators . The primary challenge in working with this molecule is chemoselectivity . Standard base-mediated alkylations often lead to ester hydrolysis, transesterification, or uncontrollable poly-alkylation.
This Application Note details the Palladium-Catalyzed
-Arylation , a superior methodology that allows for the precise installation of aryl groups at the benzylic position without compromising the sensitive ester moiety.
Key Chemical Challenges[1]
Acidity Mismatch: The benzylic protons (
) are significantly more acidic than the terminal methyl protons (), allowing for regioselective functionalization.
Ester Instability: Strong alkoxide bases (NaOMe, KOtBu) often used in coupling reactions can attack the methyl ester.
Steric Congestion: Creating a quaternary or tertiary center next to an aryl ring requires bulky, electron-rich phosphine ligands to facilitate reductive elimination.
Mechanistic Principles
The success of this reaction relies on the Buchwald-Hartwig
-Arylation mechanism. Unlike standard Suzuki couplings, the nucleophile here is a palladium-enolate species.
The Catalytic Cycle[2][3]
Oxidative Addition:
inserts into the Aryl-Halide bond ().
Ligand Exchange/Deprotonation: The base deprotonates the ketone to form an enolate, which displaces the halide on the Palladium center.
Critical Step: The choice of ligand (
) determines whether the enolate binds via Oxygen (O-bound) or Carbon (C-bound). C-bound is required for C-C bond formation.
Reductive Elimination: The sterically demanding ligand forces the two organic fragments (
and ) together to release the product and regenerate .
Figure 1: The catalytic cycle highlights the necessity of bulky ligands to drive Reductive Elimination and the risk of side reactions if nucleophilic bases are used.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Reference Method)
If you need to synthesize the starting material itself via coupling.
Catalyst Pre-formation (Recommended): In a glovebox or under Ar flow, mix
(4.5 mg, 0.02 mmol) and XPhos (24 mg, 0.05 mmol) in 1 mL of Toluene. Stir at RT for 10 mins until the solution turns from orange to dark red/brown (active species).
Reaction Assembly: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add:
Solvent Addition: Add the remaining Toluene (4 mL) and the pre-formed catalyst solution.
Degassing: Seal the tube. Freeze-pump-thaw x3 OR sparge with Argon for 10 minutes.
Note: Oxygen inhibits the reduction of Pd(II) to Pd(0) and consumes the phosphine ligand.
Heating: Heat the reaction to 80°C for 12-16 hours.
Monitor: Use TLC (20% EtOAc/Hexanes). Look for the disappearance of the starting benzoate (
).
Workup: Cool to RT. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate in vacuo.[1]
Purification: Flash chromatography on silica gel. Gradient: 0%
15% EtOAc in Hexanes.
Optimization & Data Analysis
The choice of base and ligand is the primary determinant of yield vs. ester hydrolysis.
Table 1: Ligand & Base Screening Data
Comparative efficiency in the coupling of Methyl 4-(2-oxopropyl)benzoate with 4-tert-butylbromobenzene.
Entry
Ligand
Base
Temp (°C)
Yield (%)
Ester Hydrolysis (%)
1
80
15%
65% (Major)
2
BINAP
80
35%
40%
3
XPhos
80
78%
< 5%
4
XPhos
80
92%
< 1%
5
BrettPhos
LHMDS
RT
88%
5%
Analysis:
Entry 1 (Failure): Standard phosphines and alkoxide bases fail due to transesterification/saponification of the methyl ester.
Entry 4 (Optimal):
is sufficiently basic to deprotonate the benzylic ketone () but not nucleophilic enough to attack the ester. XPhos provides the necessary steric bulk to prevent -hydride elimination and promote reductive elimination.
Diagram 2: Optimization Decision Tree
Figure 2: Logical workflow for troubleshooting reaction failure modes.
Troubleshooting Guide
"I see starting material remaining after 24 hours."
Cause: Catalyst deactivation (oxidation) or incomplete deprotonation.
Solution: Ensure the Toluene is rigorously anhydrous. Switch to Dioxane (higher boiling point, 100°C). Add 5 mol% of free XPhos ligand to stabilize the Pd species.
"I am getting the bis-arylated product."
Cause: The mono-arylated product is still acidic and reacts faster than the starting material.
Solution: This is rare for benzylic ketones due to steric hindrance, but if observed, increase the steric bulk of the ligand (switch from XPhos to BrettPhos) or reduce the Aryl Bromide equivalents to 0.95.
"The ester is gone (Hydrolysis)."
Cause: Wet base or solvent.
Solution: Dry
in a vacuum oven at 150°C for 24 hours before use. Use molecular sieves in the solvent.
References
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[2] Highly Active and Selective Catalysts for the Formation of
-Aryl Ketones.[2][3] Journal of the American Chemical Society, 122(7), 1360–1370. Link
Moradi, W. A., & Buchwald, S. L. (2001).[2] Palladium-Catalyzed
-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002. Link
Culkin, D. A., & Hartwig, J. F. (2003).
-Arylation of Carbonyl Compounds and Nitriles.[3][4][5] Accounts of Chemical Research, 36(4), 234–245. Link
Hama, T., Hartwig, J. F. (2008).
-Arylation of Esters and Amides under More Neutral Conditions. Organic Letters, 10(7), 1545–1548. Link
Martin, R., & Buchwald, S. L. (2008).
-Arylation of Ketones with Aryl Chlorides and Bromides.[6][3] Accounts of Chemical Research, 41(11), 1461–1473. Link
Technical Support Center: Troubleshooting Low Yield in Methyl 4-(2-oxopropyl)benzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-(2-oxopropyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 4-(2-oxopropyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in this valuable synthetic process. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve more consistent and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Methyl 4-(2-oxopropyl)benzoate, and which is most suitable for my application?
There are several established methods for the synthesis of Methyl 4-(2-oxopropyl)benzoate, each with its own advantages and disadvantages. The choice of a specific route often depends on the starting materials available, scale of the reaction, and desired purity of the final product.
One common approach involves a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, between an aryl halide (like methyl 4-iodobenzoate) and an enol equivalent of acetone.[1] Another viable method is the palladium-catalyzed α-arylation of acetone with a suitable methyl 4-halobenzoate.[2][3]
Potential for side reactions, catalyst deactivation.[4][5]
α-Arylation of Acetone
Methyl 4-halobenzoate, Acetone
Palladium catalyst, Ligand, Base (e.g., Cs2CO3)
Direct C-C bond formation.
Requires careful control of reaction conditions to avoid poly-arylation.[2]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in the synthesis of Methyl 4-(2-oxopropyl)benzoate can stem from a variety of factors. Systematically evaluating each aspect of your experimental setup is crucial for identifying the root cause.
Troubleshooting Flowchart for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
Here are some of the most common culprits:
Reagent Quality: The purity of your starting materials, particularly the aryl halide and the palladium catalyst, is paramount. Impurities can interfere with the catalytic cycle and lead to the formation of unwanted byproducts.
Reaction Conditions: Inadequate control of temperature, reaction time, and atmospheric conditions can significantly impact the yield. Palladium-catalyzed reactions are often sensitive to oxygen, so maintaining an inert atmosphere (e.g., nitrogen or argon) is critical.[5]
Catalyst Deactivation: The palladium catalyst can be deactivated through various mechanisms, including aggregation into inactive palladium black or poisoning by impurities. The choice of ligand is also crucial for stabilizing the active catalytic species.[6]
Suboptimal Work-up and Purification: Product loss during extraction, washing, and chromatography steps can artificially lower your calculated yield.
Troubleshooting Guides
Problem 1: The reaction fails to initiate or proceeds very slowly.
Possible Cause: Inactive catalyst or poor reagent quality.
Troubleshooting Protocol:
Verify Starting Material Purity:
Analyze your methyl 4-iodobenzoate and any other key reagents by NMR or GC-MS to confirm their identity and purity. Methyl 4-iodobenzoate should be a white solid.[7][8]
Ensure that your solvents are anhydrous and properly degassed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[5]
Evaluate Catalyst and Ligand:
Use a fresh, high-purity palladium source. If using a Pd(II) precatalyst, ensure that the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[6]
The choice of phosphine ligand is critical in palladium-catalyzed cross-coupling reactions.[9] For the α-arylation of acetone, bulky, electron-rich phosphine ligands have been shown to be effective.[2][10] Consider screening different ligands to find the optimal one for your specific reaction.
Check Reaction Setup:
Ensure all glassware is oven-dried and cooled under a stream of inert gas before use.
Employ proper Schlenk line or glovebox techniques to maintain an inert atmosphere throughout the reaction.
Problem 2: Formation of significant side products, complicating purification.
Possible Cause: Undesired side reactions, such as homocoupling of the aryl halide or multiple additions to the acetone.
Troubleshooting Protocol:
Analyze Byproducts:
Isolate and characterize the major side products using techniques like NMR, MS, and IR spectroscopy. Understanding the structure of these impurities will provide clues about the competing reaction pathways.
Optimize Reaction Parameters to Favor the Desired Pathway:
Temperature: Running the reaction at a lower temperature may increase selectivity, although it might require a longer reaction time.
Stoichiometry: Carefully control the molar ratio of your reactants. For the mono-α-arylation of acetone, using a slight excess of the aryl halide may be beneficial, but a large excess can lead to diarylation.[2]
Base: The choice and amount of base can significantly influence the reaction outcome. A weaker base or a more gradual addition of the base might suppress side reactions. For Heck reactions, a hindered amine is often used.[1]
Heck Reaction Catalytic Cycle and Potential Side Reactions
Caption: The catalytic cycle of the Heck reaction and common competing side reactions.
Problem 3: Difficulty in purifying the final product.
Possible Cause: Co-elution of the product with starting materials or byproducts during chromatography.
Troubleshooting Protocol:
Optimize Chromatographic Conditions:
Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) for your column chromatography to improve the separation.
Consider using a different stationary phase (e.g., alumina instead of silica gel) if you suspect your product is unstable on silica.
Thin Layer Chromatography (TLC) is an invaluable tool for quickly screening different solvent systems to find the optimal conditions for separation before committing to a large-scale column.
Alternative Purification Methods:
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.
Distillation: For liquid products, distillation under reduced pressure can be used to separate components with different boiling points.[11]
Table 2: Physical Properties for Purification
Compound
Molecular Weight
Boiling Point (°C)
Melting Point (°C)
Methyl 4-iodobenzoate
262.05 g/mol
~280 (decomposes)
114-117
Methyl 4-(2-oxopropyl)benzoate
192.21 g/mol
Not readily available
Not readily available
Note: Physical properties can vary slightly depending on the source.
By systematically addressing these common issues, you can significantly improve the yield and purity of your Methyl 4-(2-oxopropyl)benzoate synthesis. Remember that careful planning, meticulous execution, and a thorough understanding of the underlying chemistry are the keys to success in organic synthesis.
References
Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194–5197. [Link]
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
PubChem. (n.d.). Methyl 4-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-(3-oxopropyl)benzoic acid methyl ester. Retrieved from [Link]
Wikipedia. (2023, October 24). Heck reaction. In Wikipedia. Retrieved from [Link]
Fiveable. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions. In Organic Chemistry II Class Notes. Retrieved from [Link]
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
Wikipedia. (2023, October 24). Methyl 4-iodobenzoate. In Wikipedia. Retrieved from [Link]
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
Hesp, K. D., & Stradiotto, M. (2010). Palladium-catalyzed mono-α-arylation of acetone at room temperature. Angewandte Chemie International Edition, 49(33), 5742-5745. [Link]
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed α-Arylation of Esters. Retrieved from [Link]
Surry, D. S., & Buchwald, S. L. (2011). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 50(28), 6398-6411. [Link]
Side reactions to avoid during the synthesis of Methyl 4-(2-oxopropyl)benzoate
Technical Support Center: Synthesis of Methyl 4-(2-oxopropyl)benzoate Welcome to the technical support guide for the synthesis of Methyl 4-(2-oxopropyl)benzoate. This document is intended for researchers, chemists, and p...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Methyl 4-(2-oxopropyl)benzoate
Welcome to the technical support guide for the synthesis of Methyl 4-(2-oxopropyl)benzoate. This document is intended for researchers, chemists, and process development professionals. It is structured as a series of frequently asked questions (FAQs) to directly address common challenges and side reactions encountered during the synthesis, with a focus on the widely utilized palladium-catalyzed α-arylation of acetone.
Overview of the Primary Synthetic Route
The most direct and convergent approach to Methyl 4-(2-oxopropyl)benzoate is the palladium-catalyzed α-arylation of acetone with a suitable methyl 4-halobenzoate (I, Br, Cl). This method offers high efficiency but requires careful control of reaction parameters to minimize the formation of key side products.
Core Reaction Scheme:
The desired transformation involves the coupling of the enolate of acetone with methyl 4-halobenzoate, catalyzed by a palladium complex.
Caption: Competing reaction pathways in the synthesis.
Troubleshooting Summary Table
Observed Issue (by GC-MS / NMR)
Potential Side Product
Primary Cause
Recommended Corrective Action
High MW peak, m/z = 310.12
Di-arylated Product
Product enolization & second coupling
Use large excess of acetone; monitor reaction and quench upon completion.
Peaks corresponding to C₆H₁₀O
Mesityl Oxide
Base-catalyzed self-condensation of acetone
Lower reaction temperature; use a milder base (e.g., Cs₂CO₃).
Peak with m/z = 136.05
Methyl Benzoate
Reductive dehalogenation of starting material
Ensure strictly anhydrous conditions; screen different ligands.
Low conversion of starting material
Inactive Catalyst
Catalyst poisoning or decomposition
Use high-purity reagents; ensure inert atmosphere; consider pre-catalyst activation.
Representative Experimental Protocol
This protocol is a representative example and should be optimized for your specific laboratory conditions and scale.
Materials:
Methyl 4-iodobenzoate (1.0 eq)
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
Xantphos (0.04 eq)
Cesium Carbonate (Cs₂CO₃, 2.0 eq, dried under vacuum)
Acetone (Anhydrous, as solvent)
Inert atmosphere glovebox or Schlenk line setup
Procedure:
To an oven-dried Schlenk flask under an inert atmosphere, add cesium carbonate, palladium(II) acetate, and Xantphos.
Evacuate and backfill the flask with inert gas three times.
Add methyl 4-iodobenzoate to the flask.
Via syringe, add anhydrous acetone.
Seal the flask and place it in a pre-heated oil bath at 80 °C.
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.
Upon completion (disappearance of methyl 4-iodobenzoate), cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Methyl 4-(2-oxopropyl)benzoate.
References
Hesp, K. D., Lundgren, R., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194–5197. Available at: [Link]
Guthrie, J. P. (2004). The aldol condensation of acetone and acetophenone: a new analysis of the equilibria involved. Canadian Journal of Chemistry, 82(10), 1471-1479. Available at: [Link]
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Available at: [Link]
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for reductive elimination from palladium(II). Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Non-conventional methodologies for transition metal catalysed C–C coupling: a critical review. Part 1: The Heck reaction. Tetrahedron, 58(48), 9571-9606. Available at: [Link]
Troubleshooting
Removal of starting materials from Methyl 4-(2-oxopropyl)benzoate product
Welcome to the technical support center for the purification of Methyl 4-(2-oxopropyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Methyl 4-(2-oxopropyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable β-keto ester in high purity.
Introduction to Purification Challenges
The synthesis of Methyl 4-(2-oxopropyl)benzoate, like many β-keto esters, often results in a crude product contaminated with unreacted starting materials and various side products. The structural similarity between the product and potential impurities can complicate purification. This guide provides a systematic approach to identifying and removing these impurities, ensuring the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes and corresponding starting materials for Methyl 4-(2-oxopropyl)benzoate?
A1: While there are multiple synthetic strategies, a prevalent method is the Claisen condensation or a related acylation reaction. Common starting materials can include:
A methyl benzoate derivative (e.g., methyl 4-acetylbenzoate) and a methylating agent.
Methyl 4-(bromomethyl)benzoate and an acetone enolate equivalent.
Acylation of a suitable aromatic precursor.
Consequently, unreacted starting materials are the most probable impurities in your crude product.
Q2: How can I effectively monitor the reaction to minimize starting material carryover?
A2: Reaction monitoring is crucial for optimizing reaction time and minimizing impurities. Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for this purpose.[1] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques.[2]
Q3: What are the primary purification strategies for removing starting materials from my product?
A3: The choice of purification method depends on the nature of the impurities. The most common and effective techniques include:
Column Chromatography: Highly effective for separating compounds with different polarities.[3][4]
Recrystallization: An excellent method for purifying solid products, provided a suitable solvent is found.[5][6][7]
Liquid-Liquid Extraction: Useful for removing acidic or basic impurities by converting them into their water-soluble salt forms.[8][9][10]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of Methyl 4-(2-oxopropyl)benzoate.
Problem 1: My NMR/GC-MS analysis indicates the presence of unreacted acidic starting materials (e.g., a benzoic acid derivative).
Causality: An unreacted carboxylic acid starting material will be acidic. This property can be exploited for its removal.
Solution: Basic Aqueous Wash
A liquid-liquid extraction with a mild basic solution will deprotonate the acidic impurity, forming a water-soluble carboxylate salt that will partition into the aqueous phase.
Protocol:
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
Transfer the solution to a separatory funnel.
Wash the organic layer with a 5% sodium bicarbonate solution or a 5% sodium carbonate solution.[8][11]
Separate the aqueous layer.
Repeat the wash if necessary.
Wash the organic layer with brine to remove residual water.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Problem 2: My crude product is contaminated with a significant amount of a reactive ketone starting material.
Causality: Some ketones can react with sodium bisulfite to form a charged adduct, which is soluble in water.[9][10] This provides a chemical basis for their separation from the desired ester product.
Solution: Bisulfite Extraction
This technique is particularly useful for removing aldehydes and some reactive ketones.[9]
Protocol:
Dissolve the crude product in a suitable organic solvent.
Extract the organic solution with a saturated aqueous solution of sodium bisulfite.
The ketone-bisulfite adduct will move to the aqueous layer.
Separate the layers and wash the organic phase with water and then brine.
Dry the organic layer and remove the solvent.
Problem 3: The starting materials and product have very similar Rf values on TLC, making separation by column chromatography challenging.
Causality: The polarity of the product and impurities might be too close for effective separation with a standard solvent system.
Solution: Optimize Chromatographic Conditions
Solvent System Screening: Experiment with different solvent systems for TLC to maximize the difference in Rf values (ΔRf). Try various ratios of non-polar (e.g., hexane, petroleum ether) and polar (e.g., ethyl acetate, dichloromethane) solvents.[1]
Alternative Stationary Phase: If silica gel proves ineffective, consider using a different stationary phase like alumina, which has different selectivity.[4]
Recrystallization: If chromatography is not feasible, attempt to purify the product by recrystallization. Test a range of solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[6][7]
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Preparation: On a silica gel TLC plate, draw a baseline with a pencil.
Spotting: Using separate capillary tubes, spot the starting material(s), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the baseline.
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm).[1] The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Compound
Example Mobile Phase
Expected Rf Value
Rationale
Methyl 4-(2-oxopropyl)benzoate
Hexane:Ethyl Acetate (3:1)
~0.4
The product is moderately polar.
Methyl 4-acetylbenzoate
Hexane:Ethyl Acetate (3:1)
~0.5
Less polar than the β-keto ester product.
4-Carboxybenzaldehyde
Hexane:Ethyl Acetate (1:1)
~0.2
More polar due to the carboxylic acid group.
Protocol 2: Purification by Column Chromatography
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (determined by TLC analysis).
Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel bed.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.[4]
Elution: Add the mobile phase to the column and begin collecting fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 4-(2-oxopropyl)benzoate.
Visualization of Workflows
Caption: General purification workflow for Methyl 4-(2-oxopropyl)benzoate.
Caption: Decision tree for troubleshooting purification issues.
References
Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Eureka | Patsnap.
Preparation method of methyl benzoate compound. Google Patents.
Method for purification of benzoic acid. Google Patents.
Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry.
Preparation of Methyl Benzoate.
Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.
Evaluating the Efficiency of Continuous Flow Reactors for Beta-Keto Ester Synthesis: A Comparative Guide. Benchchem.
Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate.
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate.
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE.
Method for preparing acyclic beta keto ester. Google Patents.
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
Process for purifying an alpha-keto ester. Google Patents.
Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC). Benchchem.
Recrystallization - Organic Chemistry Lab Technique. YouTube. Available at: [Link]
A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate. Benchchem.
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. Available at: [Link]
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
Recrystallization of Impure Benzoic Acid. ResearchGate. Available at: [Link]
Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. Scribd. Available at: [Link]
Separation of alcohols and ketones using methylene chloride and water. Google Patents.
Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]
Recrystallisation of benzoic acid. YouTube. Available at: [Link]
Purification of Methyl 2-(pyrrolidin-1-yl)benzoate using Column Chromatography. Benchchem.
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. Available at: [Link]
Technical Support Center: Purification of Products from Methyl 4-Boronobenzoate Reactions. Benchchem.
Methyl 4-(2-oxopropyl)benzoate presents a "dual-threat" stability challenge during workup. It contains two reactive centers that require opposing preservation strategies:
The Methyl Ester (C-1): Susceptible to hydrolysis (saponification) under basic conditions (
-position) are highly acidic () due to the flanking aromatic ring and carbonyl group.[1][2] In the presence of residual base, this group undergoes rapid enolization , leading to self-aldol condensation, polymerization (tar formation), and racemization risks if chiral auxiliaries are present.
The Golden Rule: The workup must maintain a strict pH window of 5.0 – 7.5 and minimize thermal exposure.[2]
Diagnostic & Troubleshooting Guide
Module A: The "Disappearing Product" (Hydrolysis)
Symptom:
LC-MS shows a mass of 178 (Acid) instead of 192 (Ester).[1][2]
Product is lost to the aqueous layer during extraction.[1][2]
Yield is significantly lower than conversion rates suggest.[1][2]
Root Cause:
Base-Mediated Saponification: If synthesized via Pd-catalyzed
-arylation (using bases like or ), quenching with water alone creates a highly alkaline caustic solution that rapidly hydrolyzes the methyl ester.[1][2]
Protocol Fix: The Buffered Quench
Do not use water or strong acid (HCl) to quench.[1][2] Use a buffered system.[1][2]
Step
Action
Rationale
1
Cool Down
Cool reaction mixture to before quenching.
2
Buffer Prep
Prepare a saturated Ammonium Chloride () solution.
3
Controlled Addition
Add slowly. This buffers the pH to initially, then neutralizes alkoxides to harmless alcohols without spiking pH.[1]
4
pH Check
Verify aqueous layer pH is before separating phases.
Module B: The "Brown Gunk" (Condensation & Polymerization)[1][2]
Symptom:
Crude oil turns dark brown/black upon concentration.[1][2]
NMR shows broad multiplets in the aliphatic region (oligomers).[1][2]
Aldol Condensation: Residual base (even trace amounts) catalyzes the deprotonation of the benzylic methylene.[1][2] The resulting enolate attacks the ketone of another molecule.[2]
The "Polishing" Wash: After the main extraction, wash the organic layer with 0.5 M Sodium Phosphate Monobasic (
) .[1][2] This ensures the removal of trace bases that adhere to the glass or emulsion interface.[2]
Solvent Swap: Avoid high-boiling solvents (DMF/DMSO) if possible.[1][2] If used, wash with water x5 to remove them before concentration, rather than distilling them off with heat.[1]
Temperature Limit: Never heat the water bath above 40°C . Use high vacuum to remove solvents at lower temperatures.[1][2]
Visualized Workflows
Figure 1: Optimized Workup Decision Tree
This flowchart illustrates the critical decision points to prevent both hydrolysis and polymerization.
Caption: Figure 1.[1][2] Step-by-step decision matrix for quenching the reaction mixture. Note the loop at "Check pH" to ensure neutrality before extraction.
Figure 2: Degradation Pathways & Prevention
Understanding the chemical mechanism of failure.
Caption: Figure 2. Mechanistic view of how residual base triggers two distinct failure modes: Ester Hydrolysis and Aldol Polymerization.
Frequently Asked Questions (FAQ)
Q1: Can I use Silica Gel chromatography for purification?A: Yes, but with caution. The ketone and ester functionalities make the molecule "sticky" on silica (tailing).[1][2]
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, then flush with pure hexanes before loading.[1][2] This deactivates acidic sites on the silica that might catalyze degradation.[1][2] However , ensure the TEA is removed quickly, as prolonged exposure is basic.
Better Alternative: Use neutral alumina or flash chromatography with a gradient of Hexanes:EtOAc (starting 95:5 to 70:30).[1][2]
Q2: I synthesized this using Pd-catalyzed
-arylation. The oil is black.[1][2] How do I clean it?A: The black color is likely colloidal Palladium.[1][2]
Fix: Add a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) to the organic solution before drying and concentration.[1] Stir for 30 minutes, then filter through a Celite pad. Residual Pd can catalyze decomposition over time.[1][2]
Q3: Can I store the crude mixture overnight?A: Not recommended. If necessary, store it frozen in benzene or toluene at -20°C. Never store it neat (as an oil) at room temperature, as auto-oxidation of the benzylic position can occur.[1]
References
Fox, J. M., Huang, X., & Buchwald, S. L. (2000).[1] Synthesis of α-Aryl Ketones via Pd-Catalyzed Arylation of Acetone. Journal of the American Chemical Society, 122(7), 1360–1370.[1]
Grounding: Establishes the synthesis route and the sensitivity of
-aryl ketones to base.
Grounding: Provides validated workup procedures for structurally similar keto-esters, emphasizing pH control.
Culkin, D. A., & Hartwig, J. F. (2003).[1] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245.[1]
Grounding: Reviews the mechanism and stability of the enolate intermedi
How to improve the efficiency of Methyl 4-(2-oxopropyl)benzoate synthesis
Welcome to the technical support center for the synthesis of Methyl 4-(2-oxopropyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of Methyl 4-(2-oxopropyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to help improve the efficiency of your synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Methyl 4-(2-oxopropyl)benzoate, particularly when using Fischer esterification, a common method for this type of transformation.
Problem 1: Low or No Product Yield
Symptoms:
After the reaction and workup, the isolated product mass is significantly lower than the theoretical yield.
TLC or GC-MS analysis shows a large amount of unreacted starting material.
Possible Causes and Solutions:
Cause
Recommended Action
Scientific Rationale
Insufficient Catalyst
Increase the amount of acid catalyst (e.g., concentrated sulfuric acid) incrementally.
The Fischer esterification is an acid-catalyzed equilibrium reaction. A higher concentration of H+ protons increases the rate of protonation of the carboxylic acid, driving the reaction forward.[1][2]
Presence of Water
Ensure all glassware is thoroughly dried and use anhydrous reagents. Consider using a Dean-Stark apparatus to remove water as it forms.
Water is a product of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, reducing the yield.[1]
Inadequate Reaction Time or Temperature
Increase the reflux time or reaction temperature. Monitor the reaction progress using TLC or GC-MS.
Esterification is often a slow process. Higher temperatures increase the reaction rate, and longer reaction times allow the equilibrium to be reached.[2][3]
Inefficient Removal of Excess Alcohol
After reflux, ensure the excess methanol is effectively removed by distillation before the workup.
Removing one of the products (in this case, the excess reactant alcohol which can be distilled off) can help to drive the equilibrium towards the product side.[2]
Problem 2: Incomplete Reaction
Symptoms:
TLC or NMR analysis of the crude product shows significant amounts of both starting material (4-(2-oxopropyl)benzoic acid) and the desired ester product.
Possible Causes and Solutions:
Cause
Recommended Action
Scientific Rationale
Equilibrium Limitation
Use a large excess of methanol.
According to Le Chatelier's principle, increasing the concentration of one of the reactants (methanol) will shift the equilibrium towards the formation of the product ester.[1]
Sub-optimal Catalyst
Consider alternative catalysts such as solid acid catalysts (e.g., Zr/Ti solid acid) or milder catalysts like dihalohydantoin.
Solid acid catalysts can be more easily separated from the reaction mixture and may offer higher yields and fewer side reactions.[4] Dihalohydantoin can promote esterification under milder conditions.[5]
Insufficient Mixing
Ensure vigorous stirring throughout the reaction.
Proper mixing ensures that the reactants and catalyst are in constant contact, which is crucial for an efficient reaction, especially in heterogeneous mixtures.
Problem 3: Product Degradation or Side Reactions
Symptoms:
The appearance of unexpected spots on a TLC plate.
The presence of impurities in the NMR or GC-MS spectrum that do not correspond to the starting material or product.
The product is discolored.
Possible Causes and Solutions:
Cause
Recommended Action
Scientific Rationale
Harsh Reaction Conditions
Use a milder acid catalyst or lower the reaction temperature.
The ketone functional group in the target molecule can be sensitive to strong acids and high temperatures, potentially leading to side reactions such as aldol condensation or other decompositions.
Oxidation
Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
While less common for this specific molecule, some organic compounds can be susceptible to oxidation at elevated temperatures.
Alternative Synthetic Routes
If side reactions are persistent, consider a multi-step synthesis. For example, protecting the ketone before esterification.
A multi-step approach, such as the one described in some patents for related compounds, can isolate sensitive functional groups from harsh reagents.[6][7]
Problem 4: Difficulties in Product Purification
Symptoms:
The product is difficult to separate from the unreacted starting material or byproducts.
Emulsion formation during the aqueous workup.
Possible Causes and Solutions:
Cause
Recommended Action
Scientific Rationale
Similar Polarity of Product and Starting Material
During the workup, wash the organic layer with a sodium bicarbonate solution to remove unreacted carboxylic acid.
The acidic starting material will react with the base to form a salt, which is soluble in the aqueous layer and can be easily separated from the neutral ester in the organic layer.[2]
Emulsion Formation
Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break up the emulsion.
The increased ionic strength of the aqueous layer helps to break the emulsion by reducing the solubility of the organic components in the aqueous phase.
Inefficient Extraction
Use an appropriate extraction solvent like ethyl acetate or methylene chloride and perform multiple extractions.
Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.[5][8]
Distillation Issues
If purifying by distillation, ensure the use of an appropriate condenser (air condenser for high boiling point compounds) to prevent cracking.
Methyl benzoate and its derivatives have relatively high boiling points, and using a water-cooled condenser can cause the glass to crack due to the large temperature differential.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Methyl 4-(2-oxopropyl)benzoate?
The most common and straightforward method is the Fischer esterification of 4-(2-oxopropyl)benzoic acid with methanol using a strong acid catalyst like concentrated sulfuric acid.[1][2] This is a well-established and generally effective method for preparing methyl esters from carboxylic acids.
Q2: Can I use a different alcohol for the esterification?
Yes, other alcohols can be used, but the reaction conditions may need to be adjusted. The reactivity of the alcohol (primary > secondary > tertiary) will influence the reaction rate and equilibrium position. For bulkier alcohols, longer reaction times or more forceful conditions may be necessary.
Q3: Are there any greener alternatives to using sulfuric acid as a catalyst?
Yes, several greener alternatives exist. Solid acid catalysts, such as zirconium-based catalysts, are a good option as they are recoverable and reusable, reducing waste.[4] Enzymatic synthesis using lipases is another environmentally friendly approach, although it may require optimization of reaction conditions like solvent and temperature.[9]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is placed on a TLC plate alongside spots of the starting material. As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new spot for the product will appear. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q5: What is the best way to purify the final product?
After the aqueous workup to remove the acid catalyst and unreacted carboxylic acid, the crude product can be purified by column chromatography or distillation. The choice of method depends on the scale of the reaction and the nature of any impurities. For high-purity requirements, column chromatography is often preferred.
Experimental Workflow and Diagrams
General Fischer Esterification Protocol
Caption: A generalized workflow for the Fischer esterification of 4-(2-oxopropyl)benzoic acid.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis of Methyl 4-(2-oxopropyl)benzoate.
References
Eureka | Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
Google Patents. (n.d.). Preparation method of methyl benzoate compound.
ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]
YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. Retrieved from [Link]
PubChem. (n.d.). Methyl 4-(3-oxopropyl)benzoate. Retrieved from [Link]
PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
PubChem. (n.d.). Benzoic acid, acetylmethyl ester. Retrieved from [Link]
Identifying impurities in Methyl 4-(2-oxopropyl)benzoate by NMR
Welcome to the Technical Support Center for Analytical Chemistry . Subject: Impurity Profiling & Structural Validation of Methyl 4-(2-oxopropyl)benzoate via NMR Ticket ID: NMR-IMP-56516 Assigned Specialist: Senior Applic...
Methyl 4-(2-oxopropyl)benzoate (CAS: 56516-51-3), also known as methyl 4-acetonylbenzoate, is a bifunctional intermediate containing a methyl ester and a methyl ketone.[1] Its purity is critical because both functional groups are electrophilic and susceptible to side reactions (e.g., hydrolysis, aldol condensation) that can compromise downstream pharmaceutical synthesis.
This guide provides a self-validating NMR workflow to identify specific impurities, differentiate regioisomers, and quantify purity using qNMR.
Module 1: The Diagnostic Landscape (The "Golden" Spectrum)
Before identifying impurities, you must validate the integrity of your target molecule. The structure contains a para-substituted benzene ring, a methyl ester, and a methyl ketone.
Technical Insight: The benzylic methylene (3.75 ppm) is your "canary in the coal mine." Because it is flanked by a phenyl ring and a carbonyl, it is acidic (pKa ~16-18).[1] Disappearance or splitting of this peak often indicates tautomerization or side-reactions.[1]
Module 2: Impurity Identification Guide
Common impurities arise from hydrolysis, incomplete methylation, or starting material carryover. Use the table below to cross-reference "ghost peaks" in your spectrum.
Troubleshooting Table: Common Impurities
Impurity Type
Likely Compound
Diagnostic Signal (δ ppm)
Mechanism of Formation
Hydrolysis Product
4-(2-oxopropyl)benzoic acid
>10.0 (Broad s) : COOHLoss of 3.90 : No OMe signal.[1]
Where =Integral, =Number of protons, =Molar Mass, =Mass weighed.[1][4][5][6][7]
Figure 2: qNMR workflow emphasizing the critical relaxation delay step.
FAQ: Frequently Asked Questions
Q1: I see a small triplet at 1.2 ppm and a quartet at 4.1 ppm. Is this a reaction byproduct?A: Likely not.[1] This is diagnostic of Ethyl Acetate (EtOAc) residue.[1] Even if you rotovapped your sample, EtOAc persists in oils.
Correction: Dry under high vacuum (<1 mbar) for 4 hours at 40°C.
Q2: The benzylic singlet at 3.75 ppm is splitting into a complex multiplet. Why?A: This suggests enolization .[1] In the presence of trace acid or base, the ketone can tautomerize.
Test: Add a drop of D2O to the NMR tube and shake. If the peak disappears (H/D exchange) or simplifies, it confirms the acidic nature of those protons.
Q3: Can I use DMSO-d6 instead of CDCl3?A: Yes, but be aware of solvent effects.
In DMSO-d6, the water peak is at ~3.3 ppm, which may overlap with your methyl ester (~3.9 ppm) or benzylic protons.
Recommendation: Stick to CDCl3 unless solubility is an issue.[1] If using DMSO, ensure it is from a fresh ampoule to minimize water content.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for chemical shifts and coupling constants).
National Institute of Standards and Technology (NIST). (2024).[1] Standard Reference Materials for qNMR. Available at: [Link][1]
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link][1]
PubChem Database. (2024).[1] Methyl 2-(2-oxopropyl)benzoate (Isomer Reference).[1] CID 12226339.[1] Available at: [Link] (Note: Used for regioisomer comparison).[1]
Disclaimer: This guide is intended for research purposes only. Always consult your institution's safety data sheets (SDS) and standard operating procedures (SOPs) before handling chemicals.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Impurity Minimization & Process Control
Target Molecule: Methyl 4-(2-oxopropyl)benzoate (CAS: 53663-39-1)
Synonyms: Methyl 4-acetonylbenzoate; Methyl 4-(2-oxopropyl)benzoate
Critical Reaction Pathways & Impurity Landscapes
To minimize side products, one must first understand the "Impurity Genealogy" of your chosen synthetic route. The synthesis of Methyl 4-(2-oxopropyl)benzoate is typically approached via two primary industrial pathways. Each generates a distinct impurity profile.
Pathway A: Palladium-Catalyzed
-Arylation of Acetone
Best for:[1][2] Lab-scale to Pilot-scale, high convergence.
Precursors: Methyl 4-bromobenzoate + Acetone.
Pathway B: Wacker Oxidation
Best for:[3][4][5] Large-scale manufacturing, commodity precursors.
Precursors: Methyl 4-allylbenzoate.
Reaction Network Visualization
The following diagram maps the specific impurities generated by each pathway. Use this to identify which "Enemy" you are fighting based on your starting materials.
Caption: Figure 1. Impurity genealogy for Methyl 4-(2-oxopropyl)benzoate synthesis. Green indicates the target; Red indicates critical side products requiring suppression.
Troubleshooting Guide: Pd-Catalyzed
-Arylation
Context: This route reacts Methyl 4-bromobenzoate with acetone.
Primary Challenge: Preventing the reaction from happening twice (Di-arylation) and protecting the methyl ester from hydrolysis.
FAQ: Issues & Solutions
Q1: I am seeing significant amounts of the bis-arylated impurity (1,3-bis(4-methoxycarbonylphenyl)acetone). How do I stop this?
The Mechanism: The product (mono-arylated acetone) is more acidic (
) than the starting acetone (). If your base deprotonates the product faster than the starting material, the product re-enters the catalytic cycle.
The Fix:
Acetone as Solvent: Do not use acetone in stoichiometric amounts.[6] Use it as the solvent (excess). This statistically favors the encounter of the Pd-catalyst with unreacted acetone rather than the product.
Ligand Selection: Switch to P,N-ligands like Mor-DalPhos or JosiPhos . These ligands create a sterically crowded environment around the Pd center that disfavors the binding of the bulkier mono-arylated product, effectively stopping the reaction at the mono-stage [1].
Q2: My methyl ester is hydrolyzing to the carboxylic acid.
The Mechanism: You are likely using strong alkoxide bases (e.g.,
) or hydroxide bases. These nucleophiles attack the ester carbonyl.
The Fix: Switch to Cesium Carbonate (
) or Potassium Phosphate () . These bases are strong enough to deprotonate the enol of acetone but non-nucleophilic enough to leave the methyl ester intact [2].
Protocol 1: High-Fidelity
-Arylation
Designed for high selectivity (Mono:Di ratio > 95:5).
Parameter
Specification
Rationale
Substrate
Methyl 4-bromobenzoate (1.0 equiv)
Bromides balance reactivity vs. stability better than iodides here.
Reagent/Solvent
Acetone (Reagent Grade, >20 equiv)
Acts as both reactant and solvent to suppress di-arylation.
Catalyst
(1-2 mol%)
Pre-catalyst that activates easily.
Ligand
Mor-DalPhos (2-4 mol%)
Critical for mono-selectivity [1].
Base
(1.5 equiv)
Prevents ester hydrolysis.
Temp
40–60 °C
Mild heat ensures turnover without ester degradation.
Troubleshooting Guide: Wacker Oxidation
Context: This route oxidizes Methyl 4-allylbenzoate to the methyl ketone.
Primary Challenge: Regioselectivity (Aldehyde vs. Ketone) and Isomerization.
FAQ: Issues & Solutions
Q3: I am getting the aldehyde isomer (Methyl 4-(3-oxopropyl)benzoate) instead of the ketone.
The Mechanism: The "Wacker Rule" states that nucleophilic attack occurs at the more substituted carbon (Markovnikov). However, steric bulk or low chloride concentration can promote anti-Markovnikov attack.
The Fix: Increase the chloride ion concentration. Add LiCl or ensure your CuCl₂ loading is sufficient. High
forces the displacement of the alkene from the coordination sphere to be the rate-determining step, which favors the thermodynamic Markovnikov product (ketone) [3].
Q4: My starting material is isomerizing to the internal alkene (Methyl 4-(1-propenyl)benzoate) and stalling.
The Mechanism: If the oxidation step is slow, Pd-hydride species can re-insert into the alkene, migrating the double bond into conjugation with the benzene ring. Once conjugated, the alkene becomes inert to Wacker oxidation.
The Fix: Accelerate the oxidation.
Solvent: Use DMA (Dimethylacetamide) instead of DMF. DMA often accelerates the re-oxidation of Pd(0) to Pd(II).
Oxygen Pressure: Ensure vigorous stirring under a balloon of
(1 atm) rather than just air.
Protocol 2: Regioselective Wacker Oxidation
Designed to minimize aldehyde and isomerization.
Parameter
Specification
Rationale
Substrate
Methyl 4-allylbenzoate
Terminal alkene precursor.
Catalyst
(10 mol%)
Standard Wacker catalyst.
Co-Oxidant
(1.0 equiv)
Critical: Use CuCl (Cuprous) not CuCl2 initially to reduce induction time.
Solvent
DMF : (7:1 ratio)
Water is the nucleophile; DMF solubilizes the organic ester.
Atmosphere
(Balloon)
Essential for re-oxidizing Cu.
Additives
None (Avoid acid)
Acid can catalyze ester hydrolysis.
Purification & Isolation Strategy
Even with optimized chemistry, trace impurities persist. The physical properties of Methyl 4-(2-oxopropyl)benzoate allow for specific purification tricks.
Bisulfite Adduct Purification (The "Ketone Trap")
If you have non-ketone impurities (like the internal alkene or unreacted ester), use the sodium bisulfite method.
Dissolve crude mixture in EtOAc.
Shake with saturated aqueous
.
The methyl ketone forms a water-soluble bisulfite adduct and moves to the aqueous layer.
Wash the aqueous layer with ether (removes non-ketone impurities).
Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).[2][6] Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates.[1][2][6] Journal of the American Chemical Society, 133(14), 5194–5197.
[Link]
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).[1] Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones.[1][2] Journal of the American Chemical Society, 122(7), 1360–1370.
[Link]
Fernandes, R. A., Jha, A. K., & Kumar, P. (2020).[4] Recent advances in Wacker oxidation: from conventional to modern variants and applications.[4] Catalysis Science & Technology, 10, 7448-7470.
[Link]
Sigman, M. S., & Jensen, D. R. (2006). Ligand-Modulated Palladium-Catalyzed Aerobic Alcohol Oxidations: Evidence for a Monomeric Palladium Catalytic Species. Accounts of Chemical Research, 39(3), 221–229.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Case ID: MOPB-REACT-001
Subject: Troubleshooting Nucleophilic Addition & Chemoselectivity Issues
Status: Resolved / Protocol Available
Diagnostic Framework: Why is the Reaction Failing?
The "Dead" Carbonyl Phenomenon
Users frequently report that Methyl 4-(2-oxopropyl)benzoate (MOPB) appears inert to standard nucleophiles (Grignards, Hydrides) or yields complex mixtures.
The Root Cause: Competitive Enolization
The "poor reactivity" is a misdiagnosis.[1] The ketone is not sterically hindered; it is chemically deactivated by its own acidity .[1]
Structure Analysis: MOPB contains a methylene bridge (
) connecting an electron-withdrawing ester-substituted aromatic ring and a carbonyl group.[1]
The Trap: The
of these benzylic protons is significantly lower (~16-17) than standard ketones (~19-20) due to the para-ester's electron-withdrawing nature.
Mechanism of Failure: When you add a nucleophile (which is also a base), it preferentially deprotonates this position to form a stable enolate. The enolate is negatively charged and repels further nucleophilic attack.[1]
Mechanism: The Cerium ion coordinates with the carbonyl oxygen, increasing its electrophilicity (making it "hungrier" for electrons) without increasing the basicity of the solution. This allows the hydride to attack before the base can deprotonate the alpha-position.
Step-by-Step Methodology:
Dissolution: Dissolve MOPB (1.0 equiv) in Methanol (0.4 M concentration). Note: Ethanol is an acceptable alternative, but Methanol is faster.
Activation: Add
(1.0 - 1.2 equiv). Stir at room temperature for 10 minutes until fully dissolved. Solution may turn slightly yellow.[1]
Filter through Celite to remove the titanium salts.[1]
Visualizing the Solution
Workflow: Decision Tree for MOPB Functionalization
Caption: Decision tree for selecting the correct reagent system based on the desired transformation, highlighting the specific chemical risks associated with MOPB.
Frequently Asked Questions (FAQs)
Q: Can I use Grignard reagents (e.g., MeMgBr) on MOPB?
A: Generally, no .[1] The Grignard reagent is too basic and will deprotonate the alpha-carbon (enolization) or attack the ester group (forming a tertiary alcohol at the ring). If you must add a carbon nucleophile, use organocerate reagents (organolithium +
) at to suppress basicity and enhance nucleophilicity.
Q: Why is my yield low even with
?
A: Check your solvent pH. If the solvent is slightly acidic, it may catalyze ketal formation. If too basic, it promotes enolization.[1] The Luche protocol (Protocol A) buffers the reaction and is the gold standard for this substrate.
Q: How do I store MOPB to prevent degradation?
A: Store at
under an inert atmosphere. The alpha-position is sensitive to auto-oxidation over long periods if exposed to air and light.[1]
Q: Can I hydrolyze the ester after the ketone reaction?
A: Yes. Once the ketone is reduced or aminated, the alpha-protons are less acidic. You can then use
in to hydrolyze the methyl ester to the carboxylic acid.
References
Luche Reduction Mechanism & Application
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society.[1][3]
Titanium-Mediated Reductive Amination
Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[1][4][5][6] Journal of the Chemical Society, Perkin Transactions 1.
Chemoselectivity of Borohydrides
Ward, D. E., & Rhee, C. K. (1989).[2] Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry.[1][2]
Comparative Guide: Synthetic Routes to Methyl 4-(2-oxopropyl)benzoate
This guide provides an in-depth technical comparison of synthetic routes to Methyl 4-(2-oxopropyl)benzoate (CAS: 50356-97-9), also known as Methyl 4-acetonylbenzoate. Unlike simple acetophenones, this molecule features a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of synthetic routes to Methyl 4-(2-oxopropyl)benzoate (CAS: 50356-97-9), also known as Methyl 4-acetonylbenzoate.
Unlike simple acetophenones, this molecule features a methylene spacer between the aryl ring and the carbonyl group (
). This structural nuance is critical; standard Friedel-Crafts acylation typically yields the conjugated ketone. Therefore, precise catalytic methods are required to install the acetonyl moiety.
Executive Summary
For research and early-phase development, Route 1 (Pd-Catalyzed
-Arylation of Acetone) is the superior choice. It offers the most direct access (1 step) from the commercially available methyl 4-bromobenzoate, utilizing acetone as both reagent and solvent.
Route 2 (Wacker Oxidation) is a robust alternative but requires the preparation of the allyl precursor (Methyl 4-allylbenzoate), adding synthetic overhead. It is preferred only when the allyl intermediate is already available or if the specific catalytic constraints of Route 1 cannot be met.
Route 1: Pd-Catalyzed
-Arylation of Acetone (The Precision Route)
This method represents the state-of-the-art in aryl ketone synthesis. Historically,
-arylation of ketones was plagued by poly-arylation and aldol side reactions. Modern bulky phosphine ligands (e.g., Mor-DalPhos, Q-Phos) have solved these issues, allowing for the selective mono-arylation of acetone even with electron-deficient substrates like methyl benzoates.
Mechanistic Insight
The reaction proceeds via a Pd(0)/Pd(II) cycle.[1] The key challenge is the reductive elimination step. The enolate formed from acetone is relatively stable; thus, a ligand with a large cone angle is required to sterically crowd the metal center, forcing the formation of the C-C bond to relieve strain.
Advantages:
Step Efficiency: Single-step transformation from the aryl bromide.
Atom Economy: Acetone serves as both solvent and reactant.[2][3]
Selectivity: High mono-selectivity (>90%) is achievable with optimized base/ligand ratios.
Disadvantages:
Catalyst Cost: Requires specialized ligands (Mor-DalPhos or similar).
Base Sensitivity: Strong bases (e.g., Cs
CO, NaOtBu) can hydrolyze the methyl ester if conditions are too harsh or wet.
Inert Setup: Inside a glovebox or using strict Schlenk technique, charge a dried reaction vial with Methyl 4-bromobenzoate (1.0 equiv), Cs
CO (1.5 equiv), , and Mor-DalPhos.
Solvent Addition: Add anhydrous acetone (concentration ~0.2 M relative to bromide). Note: Acetone is used in large excess to statistically favor mono-arylation.
Reaction: Seal the vial and heat to 50 °C for 12–24 hours.
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with ethyl acetate.
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product typically elutes after the starting material but before any bis-arylated byproduct.
Mechanistic Visualization
Figure 1: Catalytic cycle for the Pd-catalyzed
-arylation of acetone. The sterically demanding ligand facilitates the difficult reductive elimination step.
Route 2: Wacker Oxidation of Methyl 4-allylbenzoate (The Classical Alternative)
If the direct arylation is not feasible (e.g., due to ligand unavailability), the Wacker oxidation of the corresponding allyl derivative is a robust alternative. This route requires the precursor Methyl 4-allylbenzoate , which must first be synthesized (typically via Stille or Suzuki coupling of the aryl bromide with an allyl reagent).
Mechanistic Insight
The Wacker oxidation converts a terminal alkene into a methyl ketone using a Pd(II)/Cu(II) redox system. The reaction is highly selective for the Markovnikov product (methyl ketone) over the aldehyde.
Advantages:
Robustness: The reaction is insensitive to the methyl ester moiety.
Scalability: Uses cheaper inorganic salts (
, ) and oxygen.
Disadvantages:
Step Count: Requires a pre-functionalized allyl precursor (2 steps total from aryl halide).
Safety: Requires handling of
gas (often balloon pressure).
Purification: Removal of copper salts can be tedious on a large scale.
Experimental Protocol
Substrate: Methyl 4-allylbenzoate
Oxidant:
(1 atm)
Catalyst:
(10 mol%), (1 equiv)
Solvent: DMF/H
O (7:1)
Step-by-Step Methodology:
Catalyst Solution: In a round-bottom flask, dissolve
and in a mixture of DMF and water. Stir until a homogeneous dark green/brown solution forms.
Substrate Addition: Add Methyl 4-allylbenzoate to the mixture.
Oxygenation: Affix a balloon of
to the flask. Purge the headspace briefly, then stir vigorously under the atmosphere at room temperature or mild heat (40 °C) for 6–12 hours.
Monitoring: Monitor by TLC for the disappearance of the alkene.
Workup: Quench with 1M HCl (cold). Extract with diethyl ether or EtOAc. Wash the organic layer repeatedly with water (to remove DMF) and brine.
Purification: Dry over
and concentrate. Purify via column chromatography.[7]
Workflow Visualization
Figure 2: Linear workflow for the Wacker oxidation. The terminal alkene is oxidized to the methyl ketone with high regioselectivity.
Comparative Analysis
Feature
Route 1: -Arylation
Route 2: Wacker Oxidation
Starting Material
Methyl 4-bromobenzoate (Cheap, Commercial)
Methyl 4-allylbenzoate (Requires Synthesis)
Step Count
1 Step
2 Steps (from bromide)
Catalyst Cost
High (Pd + Specialty Ligand)
Low (PdCl2 + CuCl2)
Atom Economy
High (Acetone incorporated)
Moderate (Requires O2, Cu waste)
Scalability
Good (with careful base handling)
Excellent (Industrial standard)
Green Metric
Moderate (Solvent waste)
Low (Copper waste disposal)
Expert Recommendation
For a laboratory seeking to synthesize grams of material quickly, Route 1 is the definitive choice. The ability to go directly from the bromide to the ketone in one pot outweighs the cost of the ligand. Ensure the acetone is dry and the base is anhydrous to prevent hydrolysis of the benzoate ester.
References
Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011).[2] Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates.[2][3] Journal of the American Chemical Society, 133(14), 5194–5197.
Fox, J. M., Huang, X., & Buchwald, S. L. (2000). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 122(7), 1360–1370.
Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(5), 369–384.
Heck, R. F. (1968). Acylation, Methylation, and Carboxyalkylation of Olefins by Manganese Carbonyls. Journal of the American Chemical Society, 90(20), 5518–5526.
A Strategic Guide to Unraveling the Structure-Activity Relationship of Methyl 4-(2-oxopropyl)benzoate Analogs for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Methyl 4-(2-oxopropyl)benzoate Scaffold Methyl 4-(2-oxopropyl)benzoate is a compound of interest due to its h...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Methyl 4-(2-oxopropyl)benzoate Scaffold
Methyl 4-(2-oxopropyl)benzoate is a compound of interest due to its hybrid structure, incorporating a methyl benzoate moiety and a phenylpropanone skeleton. The methyl benzoate group is a common feature in a variety of biologically active molecules, including some with anticancer and anti-inflammatory properties. For instance, certain methyl benzoate derivatives have been investigated as inhibitors of the pentose phosphate pathway, a key metabolic route in cancer progression. The phenylpropanone core is also present in numerous pharmacologically active compounds.
Given the functionalities present in the scaffold, analogs of Methyl 4-(2-oxopropyl)benzoate present a promising starting point for the development of novel therapeutics, potentially targeting enzymes and cellular pathways implicated in cancer and inflammation. This guide proposes a systematic approach to explore the SAR of this compound class, with the goal of identifying potent and selective drug candidates.
A Proposed Research Program for SAR Elucidation
A successful SAR campaign hinges on the systematic modification of the lead compound and the subsequent evaluation of the biological effects of these changes. We propose a multi-pronged strategy focusing on modifications of the methyl ester, the oxopropyl side chain, and the aromatic ring.
Rational Design and Synthesis of Analogs
The synthesis of a focused library of analogs is the cornerstone of any SAR study. The following modifications to the parent structure of Methyl 4-(2-oxopropyl)benzoate are proposed to probe the chemical space around this scaffold.
Table 1: Proposed Analogs of Methyl 4-(2-oxopropyl)benzoate for Initial SAR Screening
Investigate the influence of steric bulk and hydrogen bonding potential at this position on activity and solubility.
B
Oxopropyl Side Chain
- Variation in chain length (acetyl, butanoyl)- Reduction of ketone to alcohol- Reductive amination to form an amine
Probe the importance of the ketone functionality and the length of the linker between the phenyl ring and the carbonyl group.
C
Aromatic Ring
- Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) at ortho and meta positions- Introduction of electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at ortho and meta positions
Evaluate the impact of electronic effects and steric hindrance on the phenyl ring on biological activity.
The synthesis of these analogs can be achieved through established organic chemistry reactions. For instance, the ester derivatives in Series A can be synthesized via Fischer esterification or by converting the corresponding carboxylic acid to an acid chloride followed by reaction with the appropriate alcohol or amine. Modifications to the side chain in Series B can be accomplished through reactions such as aldol condensation followed by reduction, or reductive amination of the ketone. The synthesis of substituted aromatic analogs in Series C would start from appropriately substituted benzoic acid derivatives.
Caption: Proposed synthetic workflow for generating analog libraries.
Biological Evaluation: A Tiered Screening Approach
To efficiently identify promising candidates, a tiered screening cascade is recommended. This approach prioritizes initial high-throughput screening to identify active compounds, followed by more detailed secondary and mechanistic assays for the most promising hits.
2.2.1. Primary Screening: Anticancer and Anti-inflammatory Potential
Based on the activities of structurally related compounds, initial screening should focus on anticancer and anti-inflammatory properties.
Anticancer Activity (Cytotoxicity Screening): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol: MTT Assay
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the synthesized analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Anti-inflammatory Activity (Enzyme Inhibition Assays): Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway. Commercially available assay kits can be used to determine the inhibitory activity of the analogs against these enzymes.
Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate solution as per the manufacturer's instructions.
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, purified COX-1 or COX-2 enzyme, and the test compound at various concentrations. Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
Detection: After a set incubation time, add a colorimetric substrate that reacts with the prostaglandin G₂ produced by the enzyme, resulting in a color change.
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Validation
Benchmarking the reactivity of Methyl 4-(2-oxopropyl)benzoate against other ketoesters
This guide provides an in-depth technical analysis and benchmarking of Methyl 4-(2-oxopropyl)benzoate , a specialized phenylacetone derivative, against common ketoester alternatives. Executive Summary Methyl 4-(2-oxoprop...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis and benchmarking of Methyl 4-(2-oxopropyl)benzoate , a specialized phenylacetone derivative, against common ketoester alternatives.
Executive Summary
Methyl 4-(2-oxopropyl)benzoate (CAS: 53660-64-5 / 74998-19-9 for isomers, typically referred to as Methyl 4-acetonylbenzoate ) represents a unique class of "distal" ketoesters. Unlike classical
-keto esters (e.g., methyl acetoacetate) where the ketone and ester functionalities are electronically coupled, this compound features a ketone isolated from the aromatic ester by a methylene spacer.
This structural distinction dictates its reactivity profile: it functions primarily as an unhindered methyl ketone with a highly activated benzylic methylene group. It is a critical intermediate in the synthesis of
-adrenergic receptor agonists (e.g., Mirabegron ) and serves as a versatile scaffold for asymmetric reductive amination.
Structural Analysis & Chemical Profile
To understand the performance of Methyl 4-(2-oxopropyl)benzoate, we must compare its electronic and steric environment against standard industry alternatives.
The Competitors
Methyl Acetoacetate (MAA): The industry standard
-keto ester. Highly acidic -protons (pKa ~11).
Methyl 4-Acetylbenzoate (M4AB): An acetophenone derivative. Ketone is conjugated to the aromatic ring.
Methyl Levulinate (ML): A
-keto ester. Aliphatic, flexible, and less activated.
Electronic & Steric Comparison
Feature
Methyl 4-(2-oxopropyl)benzoate
Methyl Acetoacetate
Methyl 4-Acetylbenzoate
Ketone Type
Phenylacetone (Non-conjugated)
-Keto (Inductive withdrawal)
Acetophenone (Conjugated)
-Proton Acidity (pKa)
~15.5 (Benzylic + -Keto)
~11.0 (Doubly Activated)
~19.0 (Methyl ketone)
Steric Hindrance
Low (Methylene spacer)
Moderate (Chelation possible)
High (Planar conjugation)
Electrophilicity
High (Isolated carbonyl)
Moderate (Enol tautomer interference)
Lower (Resonance stabilization)
Key Insight: Methyl 4-(2-oxopropyl)benzoate occupies a "Goldilocks" zone. Its
-protons are acidic enough for mild alkylation (unlike acetophenones) but it does not suffer from the aggressive enolization and polymerization issues typical of -keto esters during reductive amination.
Benchmarking Reactivity
Scenario A: Reductive Amination (Synthesis of Chiral Amines)
This is the primary application of Methyl 4-(2-oxopropyl)benzoate, particularly in drug discovery for introducing chiral amine linkers.
Mechanism: Formation of a ketimine followed by reduction.
Performance vs. Alternatives:
Vs. Methyl 4-Acetylbenzoate: The target compound reacts 10-15x faster in imine formation. The lack of conjugation in the phenylacetone moiety means the carbonyl carbon is more electron-deficient and less stabilized by the benzene ring compared to the acetophenone derivative.
Vs. Methyl Acetoacetate: MAA often forms stable enamines or undergoes self-condensation (Knorr-type reactions) under amination conditions. The target compound cleanly forms the imine, allowing for high-yield reduction.
Scenario B: Asymmetric Bioreduction
Enzymatic reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) converts the ketone to a chiral alcohol.
Substrate Acceptance: The distal ester group acts as a perfect "docking anchor" for enzyme active sites, often resulting in >99% e.e. (enantiomeric excess).
Comparison: Aliphatic ketoesters (like Methyl Levulinate) often show lower stereoselectivity due to the flexibility of the alkyl chain. The rigid phenyl ring in the target compound restricts conformational freedom, enhancing stereocontrol.
Visualizing the Reactivity Workflow
The following diagram illustrates the divergent pathways for Methyl 4-(2-oxopropyl)benzoate compared to its conjugated counterpart, Methyl 4-acetylbenzoate.
Caption: Comparative reaction kinetics showing the superior efficiency of the target compound in reductive amination due to lack of resonance stabilization at the carbonyl center.
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
Additive: Acetic Acid (1.0 eq)
Step-by-Step Methodology
Imine Formation (Pre-equilibrium):
Dissolve Methyl 4-(2-oxopropyl)benzoate (10 mmol) in DCE (50 mL) under
atmosphere.
Add (R)-1-Phenylethylamine (11 mmol) and Acetic Acid (10 mmol).
Critical Step: Stir at room temperature for 2 hours. Monitor by TLC or LC-MS. Unlike acetophenones which require reflux/Dean-Stark, this substrate forms the imine readily at RT.
Reduction:
Cool the mixture to 0°C.
Add STAB (15 mmol) portion-wise over 30 minutes. (Caution: Gas evolution).
Allow to warm to RT and stir for 12 hours.
Quench & Isolation:
Quench with saturated
solution.
Extract with DCM (3x). Wash organic layer with brine.
Dry over
and concentrate.
Purification:
The crude oil is typically pure enough (>95%) for subsequent steps. If necessary, purify via silica gel chromatography (Hexane/EtOAc).
Validation Criteria (Self-Check)
Conversion: >98% consumption of ketone by HPLC.
Selectivity: No reduction of the methyl ester should be observed (STAB is chemoselective).
Diastereomeric Ratio (d.r.): Typically >90:10 due to substrate control combined with the chiral amine auxiliary.
Summary Data Table
Parameter
Methyl 4-(2-oxopropyl)benzoate
Methyl 4-acetylbenzoate
Methyl Acetoacetate
Reaction Time (Amination)
2-4 Hours
12-24 Hours (Reflux)
< 1 Hour (Exothermic)
Yield (Reductive Amination)
92%
65-75%
40-60% (Oligomers form)
Chemoselectivity (vs Ester)
High
High
Low (Ester reacts)
Solubility (Organic)
Excellent
Good
Good
Primary Risk
Benzylic oxidation on storage
Low reactivity
Polymerization
References
Source: U.S. Patent 6,346,532 (Astellas Pharma).
Biocatalytic Reduction of Phenylacetone Deriv
Title: "Asymmetric reduction of phenyl ring-containing prochiral ketones"
Source:Applied Microbiology and Biotechnology (PubMed).
Structural Verification of Methyl 4-(2-oxopropyl)benzoate Derivatives: A Comparative Analytical Guide
Executive Summary Methyl 4-(2-oxopropyl)benzoate (CAS: 52784-38-0) represents a critical scaffold in the synthesis of phenylacetone-derived pharmaceuticals and metabolic probes. Its dual-functionality—possessing both a m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 4-(2-oxopropyl)benzoate (CAS: 52784-38-0) represents a critical scaffold in the synthesis of phenylacetone-derived pharmaceuticals and metabolic probes. Its dual-functionality—possessing both a methyl ester and a reactive ketone side chain—makes it a versatile intermediate but also prone to specific degradation pathways (hydrolysis and enolization) that complicate structural verification.
This guide challenges the reliance on single-method characterization. We objectively compare Nuclear Magnetic Resonance (NMR) , High-Resolution Mass Spectrometry (HRMS) , and Infrared Spectroscopy (IR) to establish a self-validating protocol for verifying this specific scaffold and its derivatives.
Part 1: The Analytical Landscape
In the verification of keto-ester derivatives, no single analytical technique provides a complete picture. The following table contrasts the performance of standard methods specifically for the Methyl 4-(2-oxopropyl)benzoate scaffold.
Table 1: Comparative Performance of Analytical Techniques
Feature Verified
1H NMR (400 MHz)
HRMS (ESI-TOF)
FT-IR (ATR)
2D NMR (HMBC)
Regioisomerism
High (Coupling constants)
Low (Mass is identical)
Low
Definitive
Ester Integrity
High (Singlet ~3.9 ppm)
Medium (Fragment ions)
High (C=O stretch)
High
Ketone Presence
High (Singlet ~2.15 ppm)
Low
High (C=O stretch)
High
Trace Impurities
Medium (>1% sensitivity)
Ultra-High (ppm level)
Low
Low
Quantitative Purity
Gold Standard (qNMR)
Poor (Ionization variance)
N/A
N/A
Expert Insight: While HRMS is often the first step in high-throughput screening, it fails to distinguish between the target molecule and its regioisomers (e.g., meta-substituted analogs). For definitive structural release, 2D NMR (HMBC) is the non-negotiable standard for establishing the connectivity between the aromatic ring and the 2-oxopropyl side chain.
Part 2: Deep Dive – NMR Spectroscopy
The proton NMR spectrum of Methyl 4-(2-oxopropyl)benzoate is distinct. Below is the predicted chemical shift data based on the additive substituent effects of the benzoate and phenylacetone moieties.
Predicted 1H NMR Data (
, 400 MHz)
Assignment
Shift ( ppm)
Multiplicity
Integration
Structural Justification
Ar-H (Ortho to Ester)
7.95 – 8.05
Doublet (d)
2H
Deshielded by electron-withdrawing ester.
Ar-H (Meta to Ester)
7.25 – 7.35
Doublet (d)
2H
Shielded relative to ortho protons; typical AA'BB' system.
(Ester)
3.90
Singlet (s)
3H
Characteristic methyl ester singlet.
3.75 – 3.80
Singlet (s)
2H
Benzylic methylene; deshielded by ketone and ring.
(Ketone)
2.15 – 2.20
Singlet (s)
3H
Terminal methyl ketone (P2P signature).
Critical Differentiation: The "Derivative" Trap
When working with derivatives, specifically the reduced alcohol (Methyl 4-(2-hydroxypropyl)benzoate), the spectrum changes drastically:
The 2.15 ppm singlet becomes a doublet at ~1.2 ppm.
The 3.75 ppm singlet splits into a complex diastereotopic multiplet.
A broad exchangeable signal (-OH) appears (solvent dependent).
Part 3: Experimental Protocol for Structural Verification
To ensure scientific integrity, the following workflow must be treated as a self-validating system. Do not proceed to biological assays until Step 4 is complete.
Step 1: Sample Preparation
Solvent: Dissolve 10 mg of the purified derivative in 0.6 mL of
(Chloroform-d) containing 0.03% TMS.
Tube: Use high-throughput 5mm NMR tubes to minimize shimming errors.
Note: If the sample contains residual acid (from hydrolysis), add solid
to the NMR tube to neutralize and stabilize shifts.
Step 2: Data Acquisition
1H NMR: Acquire 16 scans with a 2-second relaxation delay (
).
13C NMR: Acquire 512 scans. Look for the ketone carbonyl (~205 ppm) vs. the ester carbonyl (~166 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step. You must observe a cross-peak between the benzylic protons (~3.8 ppm) and the aromatic C1 carbon (~140 ppm) to prove the side chain is attached to the ring.
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
Detection: UV at 254 nm (aromatic) and ESI+ Mode.
Success Criteria: Single peak >98% area integration; Mass [M+H]+ = 193.08 (Calculated for
).
Part 4: Visualization of Logic & Workflow
The following diagrams illustrate the decision-making process required to validate the structure and rule out common synthetic impurities.
Diagram 1: Structural Verification Logic Tree
Caption: Logic tree for distinguishing Methyl 4-(2-oxopropyl)benzoate from common synthetic byproducts using 1H NMR markers.
Diagram 2: Synthesis & Analysis Workflow
Caption: Optimized workflow for the synthesis and sequential validation of the target scaffold.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for interpreting AA'BB' aromatic systems and keto-ester shifts).
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 4-methylbenzoate (Structural analog for aromatic shifts).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for enolization and hydrolysis of beta-keto esters).
Royal Society of Chemistry. ChemSpider Record for Phenylacetone (Structural analog for side-chain shifts). [1]
A Senior Application Scientist's Guide to Catalytic Synthesis of Methyl 4-(2-oxopropyl)benzoate: A Head-to-Head Comparison
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient construction of α-aryl ketones is of paramount importance. Methyl 4-(2-oxopropyl)benzoate, a key structural motif, presents a va...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient construction of α-aryl ketones is of paramount importance. Methyl 4-(2-oxopropyl)benzoate, a key structural motif, presents a valuable target for methodological exploration. This guide provides an in-depth, head-to-head comparison of prevalent catalytic systems for its synthesis, focusing on the α-arylation of an acetone surrogate with a methyl 4-halobenzoate derivative. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and present comparative data to empower researchers in making informed decisions for their synthetic campaigns.
The Synthetic Challenge: α-Arylation of Ketones
The formation of a carbon-carbon bond between an aromatic ring and the α-position of a ketone is a formidable challenge in organic synthesis.[1] The core transformation in our case involves the coupling of an enolizable ketone (acetone) with an aryl halide (methyl 4-bromobenzoate). The primary catalytic approaches to this challenge are dominated by transition metal catalysis, with palladium and copper complexes at the forefront.
Palladium-Catalyzed α-Arylation: The Workhorse of Modern Synthesis
Palladium-catalyzed α-arylation of ketones has emerged as a robust and versatile synthetic method.[2][3] The general mechanism involves the generation of a ketone enolate in the presence of an aryl halide and a palladium catalyst, which facilitates the coupling.[2] The efficacy of these systems is critically dependent on the choice of ligand, which influences catalyst stability, activity, and selectivity.
Catalyst System 1: Palladium-Phosphine Complexes
Palladium complexes supported by sterically hindered and electron-rich phosphine ligands are the most widely employed catalysts for this transformation.[2] Ligands developed by Buchwald and Hartwig, such as biarylphosphines, have proven to be particularly effective.[1]
Mechanism of Action:
The catalytic cycle, as illustrated below, is generally understood to proceed through three key steps:
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (methyl 4-bromobenzoate) to form a Pd(II)-aryl intermediate.
Enolate Coordination & Transmetalation: The ketone (acetone) is deprotonated by a base to form an enolate, which then coordinates to the palladium center.
Reductive Elimination: The aryl and enolate moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2][4]
Caption: Palladium-catalyzed α-arylation cycle.
Comparative Performance of Phosphine Ligands:
Ligand Family
Key Features
Typical Catalyst Loading
Reaction Temperature
Buchwald Biarylphosphines
High activity, broad substrate scope, good for challenging substrates.
0.1 - 2 mol%
Room Temp to 110°C
Josiphos Ligands
Effective for room-temperature arylations, good functional group tolerance.[5]
0.5 - 2 mol%
Room Temperature
Trialkylphosphines (e.g., P(t-Bu)3)
Highly electron-rich, effective for less reactive aryl chlorides.[6]
This protocol is a representative procedure adapted from established methods for the α-arylation of ketones.[1][6]
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable biarylphosphine ligand (e.g., SPhos, 0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).
Reagent Addition: The tube is evacuated and backfilled with argon. Add methyl 4-bromobenzoate (1.0 mmol) and acetone (5.0 mmol).
Solvent Addition: Add anhydrous toluene (2 mL) via syringe.
Reaction: The tube is sealed and the mixture is stirred at 80-100 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel.
Catalyst System 2: Palladium-N-Heterocyclic Carbene (NHC) Complexes
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, offering an alternative to phosphines.[6]
Advantages over Phosphine Ligands:
Greater Stability: The strong Pd-C bond in NHC complexes often imparts higher thermal stability.
High Activity: NHC ligands are strong σ-donors, which can facilitate oxidative addition.
This protocol is based on general procedures for Pd-NHC catalyzed α-arylation.[6]
Catalyst Preparation: In a glovebox, a Pd-NHC precatalyst (e.g., PEPPSI-IPr, 0.02 mmol, 2 mol%) is added to a Schlenk tube.
Reagent Addition: Methyl 4-bromobenzoate (1.0 mmol) and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS, 1.2 mmol) are added.
Solvent and Ketone Addition: Anhydrous dioxane (3 mL) and acetone (4.0 mmol) are added via syringe.
Reaction: The mixture is heated to 100 °C for 16-24 hours.
Workup and Purification: The workup and purification procedure is similar to that described for the palladium-phosphine catalyzed reaction.
Copper-Catalyzed Arylation: A Cost-Effective Alternative
Copper-catalyzed C-C bond-forming reactions, such as the Hurtley reaction, represent an older but still relevant approach, particularly given the lower cost of copper compared to palladium.[7] These reactions typically require higher temperatures and are often best suited for activated substrates.
Mechanism of Action:
The mechanism of copper-catalyzed arylation of β-dicarbonyl compounds is thought to involve a Cu(I) species as the active catalyst.[7] The reaction likely proceeds through coordination of the enolate to the copper center, followed by coupling with the aryl halide.
Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is adapted from procedures for the copper-catalyzed arylation of β-dicarbonyl compounds.[7]
Reaction Setup: In a round-bottom flask, combine methyl 4-bromobenzoate (1.0 mmol), acetylacetone (1.2 mmol, as a surrogate for the acetone enolate), and potassium carbonate (2.0 mmol).
Catalyst and Solvent: Add copper(I) iodide (0.1 mmol, 10 mol%) and DMF (5 mL).
Reaction: The mixture is heated to 120-140 °C for 24-48 hours.
Workup: After cooling, the reaction is quenched with dilute HCl and extracted with ethyl acetate. The organic layers are combined, washed with water and brine, dried, and concentrated.
Purification: The product is purified by column chromatography.
Head-to-Head Performance Comparison
Catalyst System
Typical Yields
Reaction Temperature
Substrate Scope
Cost
Key Advantages
Key Disadvantages
Pd-Phosphine
80-98%
Room Temp - 110°C
Broad, high functional group tolerance.
High
High reactivity, mild conditions, well-established.
Air-sensitive ligands, cost of palladium and ligands.
Pd-NHC
75-95%
80-120°C
Broad, particularly good for sterically hindered substrates.
High
High thermal stability, robust catalysts.
Often require higher temperatures than the best phosphine systems.
Cu-Iodide
50-80%
120-160°C
More limited, often requires activated substrates.
Low
Low catalyst cost.
High temperatures, longer reaction times, narrower scope.
Workflow Visualization
Caption: General experimental workflow for catalytic α-arylation.
Conclusion and Recommendations
For the synthesis of Methyl 4-(2-oxopropyl)benzoate, palladium-phosphine catalytic systems, particularly those employing modern biarylphosphine ligands, represent the state-of-the-art. They offer the best combination of high yield, broad applicability, and mild reaction conditions. For routine, large-scale syntheses where cost is a primary driver and the substrate is amenable, copper catalysis may be a viable, albeit likely lower-yielding, alternative. Palladium-NHC systems provide a robust alternative to phosphine-based catalysts, especially in cases where high thermal stability is required.
The choice of catalyst is ultimately a balance of required efficiency, substrate compatibility, and economic considerations. This guide provides the foundational data and protocols to enable researchers to select the optimal catalytic system for their specific needs in the synthesis of Methyl 4-(2-oxopropyl)benzoate and related α-aryl ketones.
References
Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society. [Link]
Preparation of Methyl Benzoate. SlidePlayer. [Link]
Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research. [Link]
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]
(PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]
Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Organic Chemistry Portal. [Link]
Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. [Link]
Synthesis of β-(Hetero)aryl Ketones via Ligand-Enabled Nondirected C–H Alkylation. ACS Catalysis. [Link]
Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. Nature Communications. [Link]
Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Macmillan Group, Princeton University. [Link]
Palladium-catalyzed mono-α-arylation of acetone at room temperature. PubMed. [Link]
Dakin-West synthesis of beta-aryl ketones. PubMed. [Link]
(PDF) Palladium-catalyzed α-arylation of ketones on solid support: Scope and limitations. ResearchGate. [Link]
α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. The Royal Society of Chemistry. [Link]
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry. [Link]
Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]
Dakin−West Synthesis of β-Aryl Ketones. The Journal of Organic Chemistry. [Link]
Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][8][9]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions. ACS Omega. [Link]
Copper Catalyzed Arylation of β-Dicarbonyl Compounds: 2-(1-Acetyl-2-Oxopropyl)Benzoic Acid. ResearchGate. [Link]
Copper-Catalyzed O-Methylation of Carboxylic Acids Using DMSO as a Methyl Source. Synfacts. [Link]
Palladium-catalyzed alpha-Arylation of Methyl Sulfones with Aryl Chlorides. ResearchGate. [Link]
Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Organic Chemistry Portal. [Link]
Comparative In Vitro Screening Guide: Methyl 4-(2-oxopropyl)benzoate Scaffolds
Topic: In vitro screening of Methyl 4-(2-oxopropyl)benzoate and its analogs Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary Methyl 4-(2-oxo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: In vitro screening of Methyl 4-(2-oxopropyl)benzoate and its analogs
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyl 4-(2-oxopropyl)benzoate (often referred to as Methyl 4-acetonylbenzoate ) represents a specialized bifunctional scaffold in medicinal chemistry. Structurally, it combines a benzoate ester moiety with a para-acetonyl group (a phenylacetone derivative). While often utilized as a high-value intermediate for the synthesis of bioactive heterocycles—specifically indoles via Fischer indole synthesis and quinazolines—it also serves as a critical probe in metabolic stability and toxicity screening due to its structural homology with both environmental benzoate metabolites and controlled phenylacetone (P2P) precursors.
This guide provides a rigorous technical framework for the in vitro screening of this compound and its structural analogs, focusing on physicochemical stability, cytotoxicity, and functional reactivity.
Part 1: Structural Profile & Analog Selection
To objectively evaluate Methyl 4-(2-oxopropyl)benzoate, it must be benchmarked against structurally relevant analogs that probe specific electronic and steric properties.
The Core Scaffold
Compound: Methyl 4-(2-oxopropyl)benzoate
Systematic Name: Methyl 4-(2-oxopropyl)benzoate
Key Features:
Ester Motif: Susceptible to hydrolysis by carboxylesterases (CES1/CES2).
Ketone Motif: Reactive site for condensation reactions (e.g., hydrazine capture).
Aromatic Core: Provides a rigid linker for Structure-Activity Relationship (SAR) studies.
Comparative Analogs
For a robust screening campaign, the following analogs should be included as comparators:
Analog Class
Compound Name
Structural Modification
Screening Rationale
Positional Isomer
Methyl 3-(2-oxopropyl)benzoate
Meta-substitution
Probes steric hindrance and regiospecificity in enzymatic binding pockets.
Positional Isomer
Methyl 2-(2-oxopropyl)benzoate
Ortho-substitution
High steric clash; expected to show reduced esterase hydrolysis rates.
Chain Variant
Methyl 4-(3-oxopropyl)benzoate
Aldehyde/Extended ketone
Tests the impact of chain length on metabolic stability and lipophilicity.
Functional Analog
Methyl 4-(2-hydroxypropyl)benzoate
Reduced Ketone (Alcohol)
Mimics the primary Phase I metabolite; serves as a negative control for ketone-specific reactivity.
Reference Standard
Methyl Benzoate
Lacks acetonyl group
Baseline control for general benzoate toxicity and esterase activity.
Part 2: Screening Strategy & Logic
Effective screening of this scaffold requires a cascade approach that filters compounds based on stability before assessing biological potency.
Physicochemical Stability (The "Go/No-Go" Step)
Before biological assays, the hydrolytic stability of the methyl ester must be quantified. Methyl esters are often "soft drugs" designed to hydrolyze, but premature degradation in media can confound bioassay results.
Hypothesis: The electron-withdrawing ketone group in the para position may accelerate ester hydrolysis compared to unsubstituted Methyl Benzoate.
Cytotoxicity Profiling (Safety Window)
Benzoate esters are generally low-toxicity (GRAS-like), but the introduction of the acetonyl moiety (a reactive electrophile) necessitates rigorous toxicity screening.
Target: Determine the IC50 in metabolically active cell lines (e.g., HepG2 for liver metabolism, HEK293 for general toxicity).
If the compound is being screened as a fragment for drug discovery (e.g., for kinase inhibitors), its ability to undergo cyclization must be validated.
Self-Validating Check: The IC50 of Methyl Benzoate (Standard) should be >1 mM (low toxicity). If it is <100 µM, the assay conditions (cell density/passage) are compromised.
Part 4: Visualization & Data Synthesis
Screening Workflow Diagram
The following diagram illustrates the logical flow for screening Methyl 4-(2-oxopropyl)benzoate, ensuring that unstable or highly toxic candidates are filtered out early.
Caption: Logical screening cascade prioritizing physicochemical stability and safety before functional potency.
*Reactivity Score: Defined by yield in a standardized micro-scale Fischer Indole synthesis (e.g., reaction with phenylhydrazine).
Synthetic Pathway Context
Understanding the compound's role as a precursor is vital. The diagram below shows its transformation into bioactive indoles.
Caption: Transformation of the benzoate scaffold into bioactive indole derivatives via Fischer synthesis.
References
PubChem. Methyl 4-(3-oxopropyl)benzoate (Compound Summary). National Library of Medicine. Available at: [Link]
Lu, Y., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Scientific Reports/NIH. Available at: [Link]
Tsujikawa, K., et al. (2021). Impurity profiling of 1-phenyl-2-propanone (P2P) precursors. Forensic Science International. (Contextual reference for phenylacetone derivatives). Available at: [Link]